Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYHMMOXMRPWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677777 | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63603-09-8 | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a functionalized aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzoate ester core substituted with chloro, methoxy, and nitro groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and potential applications.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
Structure and Identifiers
The molecule consists of a benzene ring substituted with a methyl ester group, a chlorine atom, a methoxy group, and a nitro group.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 63603-09-8[1][2] |
| Molecular Formula | C₉H₈ClNO₅[1][2] |
| SMILES | COC1=CC(=CC(=C1Cl)--INVALID-LINK--[O-])C(=O)OC[1][2] |
| InChI | InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3[1][2] |
| InChIKey | QNYHMMOXMRPWTK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 245.61 g/mol | PubChem[1][2] |
| Appearance | White to yellowish powder | IndiaMART[3] |
| Melting Point | Not available | Capot Chemical MSDS |
| Boiling Point | Not available | Capot Chemical MSDS |
| Solubility | Not available | Capot Chemical MSDS |
| Purity | ≥97% | IndiaMART[3] |
Spectroscopic Data and Analysis
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.04 ppm | d | 1H | Aromatic proton |
| 7.77 ppm | d | 1H | Aromatic proton |
| 4.04 ppm | s | 3H | Methoxy (-OCH₃) protons |
| 3.97 ppm | s | 3H | Methyl ester (-COOCH₃) protons |
| (Solvent: CDCl₃, Frequency: 400 MHz) |
¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) |
| Carbonyl (C=O) | ~165 ppm |
| Aromatic C-Cl | ~130-140 ppm |
| Aromatic C-OCH₃ | ~150-160 ppm |
| Aromatic C-NO₂ | ~145-155 ppm |
| Other Aromatic Carbons | ~110-135 ppm |
| Methoxy (-OCH₃) | ~55-65 ppm |
| Methyl Ester (-COOCH₃) | ~50-55 ppm |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2960-2850 | Aliphatic C-H (in -OCH₃ and -COOCH₃) | Stretch |
| ~1730-1715 | Ester C=O | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1550-1500, ~1350-1300 | Nitro N-O | Asymmetric and Symmetric Stretch |
| ~1250-1000 | C-O (ester and ether) | Stretch |
| ~800-600 | C-Cl | Stretch |
Mass Spectrometry (Predicted)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) would likely lead to fragmentation through the loss of the methoxy and nitro groups.
| m/z | Fragment |
| 245/247 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 214/216 | [M - OCH₃]⁺ |
| 199/201 | [M - NO₂]⁺ |
| 186/188 | [M - COOCH₃]⁺ |
Synthesis and Experimental Protocols
This compound is synthesized from methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) in DMF (30 mL) in a flask at 0 °C.
-
Addition of Reagent: Add oxalyl chloride (5.09 mL, 58.1 mmol) dropwise to the solution.
-
Reaction: Stir the reaction mixture at 80 °C for 3 hours under the protection of a CaCl₂ drying tube.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into ice water (100 mL) and stir for 15 minutes to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration and wash it sequentially with water and methanol.
-
Drying: Dry the resulting yellow solid to obtain this compound (3.2 g, 65% yield).
Applications in Research and Drug Development
This compound is primarily used as a pharmaceutical intermediate and a building block in organic synthesis. It is a reagent in the formal total synthesis of N-methylmaysenine.
Role as a Chemical Intermediate
The presence of multiple functional groups allows for a variety of chemical transformations:
-
The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization reactions. This is a common strategy in the synthesis of heterocyclic compounds.
-
The chloro group can be displaced through nucleophilic aromatic substitution, although the ring is deactivated by the other electron-withdrawing groups.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Caption: Potential Chemical Transformations.
Potential Biological Activity of Related Compounds
While specific biological activities for this compound are not extensively documented, the broader class of substituted nitrobenzoates has shown a range of biological effects, suggesting potential areas of investigation for this compound.
-
Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial properties. Their mechanism often involves the reduction of the nitro group by microbial enzymes to form reactive nitrogen species that cause cellular damage.[4][5]
-
Anticancer Activity: Some nitrobenzoate derivatives have been investigated for their potential as anticancer agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[6]
-
Drug Discovery: The versatile nature of the nitrobenzoate scaffold makes it a valuable starting point for the synthesis of libraries of compounds for drug discovery screening.[4]
Safety and Handling
This compound is classified as harmful and an irritant.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and a clear synthetic route. While some of its physical properties are not yet fully characterized, its reactivity makes it a useful tool for synthetic chemists, particularly in the field of drug discovery. The known biological activities of related nitrobenzoate compounds suggest that this molecule could be a precursor to novel therapeutic agents. Further research into its biological effects and applications is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its substituted benzene ring, featuring chloro, methoxy, nitro, and methyl ester groups, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a key intermediate in the synthesis of a variety of compounds, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application as a precursor in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a white to yellowish powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63603-09-8 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₅ | [1][2] |
| Molecular Weight | 245.62 g/mol | [1][2] |
| Appearance | White to yellowish powder | [1] |
| Purity | ≥97% | [1] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Spectroscopic Data
While a complete set of publicly available spectra for this compound is limited, data for structurally similar compounds can provide valuable reference points for characterization. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3][4]
Comparative Spectroscopic Data of Related Benzoate Derivatives:
| Spectroscopic Technique | Compound | Key Data Points | Source |
| ¹H NMR | Methyl Benzoate | (200 MHz, CDCl₃): δ 8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H) | [5] |
| ¹³C NMR | Methyl Benzoate | (50 MHz, CDCl₃): 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 | [5] |
| ¹³C NMR | Methyl 4-nitrobenzoate | (50 MHz, CDCl₃): 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 | [5] |
| ¹³C NMR | Methyl 3-nitrobenzoate | (50 MHz, CDCl₃): 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 | [5] |
| GC-MS | Methyl 4-chloro-3-nitrobenzoate | Top 5 m/z Peaks: 184, 138, 215, 186, 185 | [6] |
Synthesis
A general and illustrative synthesis of a substituted nitrobenzoate, which can be adapted for this compound, involves the nitration of the corresponding benzoate precursor. A detailed protocol for a similar transformation is provided below, based on the synthesis of an intermediate for the drug Gefitinib.[1][7]
Experimental Protocol: Synthesis of a Structurally Related Nitrobenzoate
This protocol describes the nitration of a substituted methyl benzoate, a key step analogous to the synthesis of this compound.
Materials:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add nitric acid (84.5 ml, 66%) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Slowly pour the reaction mixture into 2 L of ice-water with constant stirring.
-
Extract the aqueous mixture with ethyl acetate (4 x 200 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
Applications in Drug Development
This compound and its analogs are pivotal intermediates in the synthesis of various pharmaceutically active compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of heterocyclic systems, a common feature in many drug molecules.
Case Study: Synthesis of Gefitinib
A notable application of a structurally similar compound is in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] The synthesis showcases a typical workflow where a substituted nitrobenzoate is a key starting material.
Caption: Synthetic workflow for Gefitinib from a hydroxybenzoate precursor.
This synthetic route highlights the importance of the nitrobenzoate intermediate. The nitro group is crucial for the subsequent reduction to an amine, which then participates in the formation of the quinazolinone core of Gefitinib.
Safety and Handling
This compound is classified as harmful and an irritant.[2] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin (50% of notifications).[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled (50% of notifications).[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.
Visualization of a General Synthetic Workflow
The following diagram illustrates a general experimental workflow for a nitration reaction followed by workup, which is a common transformation involving compounds like this compound.
Caption: General workflow for a nitration reaction and subsequent workup.
References
An In-depth Technical Guide to the Molecular Weight of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a compound of interest in pharmaceutical and organic synthesis.
Molecular Formula and Structure
This compound is a chemical compound with the molecular formula C₉H₈ClNO₅.[1][2] Its structure consists of a benzoate ester core substituted with chloro, methoxy, and nitro functional groups.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the number of atoms of each element present in its molecular formula and their respective atomic weights.
The atomic weights used for this calculation are the standard atomic weights of the elements:
The following table summarizes the calculation of the molecular weight.
| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 245.615 |
Based on this calculation, the molecular weight of this compound is approximately 245.62 g/mol .[1][24]
Experimental Determination
The molecular weight of chemical compounds can be experimentally determined using techniques such as mass spectrometry. This method provides a precise measurement of the mass-to-charge ratio of ions, which can be used to deduce the molecular weight of the parent molecule.
Visualization of Molecular Composition
The following diagram illustrates the elemental composition and their contribution to the final molecular weight of this compound.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. #6 - Carbon - C [hobart.k12.in.us]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. quora.com [quora.com]
- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. princeton.edu [princeton.edu]
- 21. Oxygen - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 24. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key pharmaceutical intermediate and synthetic building block.[1] Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in drug discovery and process chemistry.
Core Physicochemical Properties
This compound is a white to yellowish powder with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol .[1] Its structure, featuring a benzoate ester core with chloro, methoxy, and nitro substitutions, makes it a highly functionalized molecule for further chemical synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₅ | PubChem[2] |
| Molecular Weight | 245.62 g/mol | IndiaMART[1] |
| Appearance | White to yellowish powder | IndiaMART[1] |
| Purity | ≥97% to 99% | IndiaMART[1] |
| CAS Number | 63603-09-8 | PubChem[2] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. While experimental data is limited, a combination of calculated values and qualitative assessments provides a working understanding of its solubility.
Water Solubility
There is conflicting information regarding the aqueous solubility of this compound. One source indicates a calculated water solubility of 0.425 mg/mL, while another provides a lower calculated value of 0.0704 mg/mL.[3] This suggests that it is poorly soluble in water. The presence of nitro and halogen substituents generally decreases aqueous solubility.[4]
Organic Solvent Solubility
| Solvent | Solubility | Notes |
| Water | 0.0704 - 0.425 mg/mL (Calculated) | Poorly soluble[3] |
| Dichloromethane | Expected to be soluble | Based on similar compounds[4] |
| Ethyl Acetate | Expected to be soluble | Based on similar compounds[4] |
| Ethanol | Expected to be soluble | General for nitrobenzene compounds[5] |
| Ether | Expected to be soluble | General for nitrobenzene compounds[5] |
Stability Characteristics
The stability of this compound is crucial for ensuring its integrity during storage and use.
General Stability
The compound is generally considered stable under recommended storage conditions.[6] It is advised to store it under refrigeration to maintain its stability over time.[1]
Incompatibilities
Strong oxidizing agents are incompatible with this compound and should be avoided.[7]
Storage and Handling
For long-term storage, it is recommended to keep the compound in a dry, sealed place.[6] Standard safety precautions, such as avoiding inhalation and skin contact, should be observed as it may cause irritation.[1]
Experimental Protocols
Detailed experimental protocols for determining the precise solubility and stability of this compound are outlined below. These are based on established methodologies for pharmaceutical compounds.
Solubility Determination Protocol
A standard method for determining the solubility of a compound in various solvents involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate flasks.
-
Tightly seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the solutions to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid phase from the liquid phase.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Testing Protocol
Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for this testing.[9][10]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound from at least three representative batches.[10]
-
Appropriate containers that do not interact with the compound.
-
Stability chambers capable of controlling temperature and humidity.
-
Analytical instrumentation for assessing purity and degradation (e.g., HPLC).
Procedure:
-
Place samples of the compound in the appropriate containers.
-
Store the samples in stability chambers under different conditions as per ICH guidelines.[11] Recommended conditions include:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points.[12] For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12] For accelerated studies, time points are often 0, 3, and 6 months.[11]
-
Analyze the samples for appearance, purity (assay), and the presence of any degradation products.
-
Evaluate any significant changes in the compound's properties over time.
Visualizing Workflows
Solubility Testing Workflow
Caption: A generalized workflow for determining compound solubility.
Stability Testing Workflow
Caption: Workflow for pharmaceutical stability testing.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63603-09-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. capotchem.com [capotchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. japsonline.com [japsonline.com]
Navigating the Safety Landscape of Methyl 4-chloro-3-methoxy-5-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of the available safety information, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting. While extensive toxicological data for this specific compound remains limited, this guide consolidates the current knowledge to promote a culture of safety and responsible research.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₅ | PubChem |
| Molecular Weight | 245.62 g/mol | PubChem |
| Appearance | White to yellowish powder | IndiaMART |
| Purity | ≥95% - 99% | AccelaChemBio, IndiaMART |
| CAS Number | 63603-09-8 | PubChem |
| Boiling Point | 366.2±37.0 °C at 760 mmHg | AccelaChemBio |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Source: PubChem, BLD Pharm
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the essential steps for risk assessment and safe handling.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Source: Capot Chemical
Storage Conditions
Proper storage is essential to maintain the stability and integrity of the compound and to prevent accidental exposure.
-
General Storage: Store in a tightly sealed container in a dry, well-ventilated place.[2] Some suppliers recommend room temperature storage, while others suggest refrigeration to maintain stability.[3][4] It is advisable to follow the specific storage instructions provided by the supplier.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: Capot Chemical
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Source: Capot Chemical
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological Information: A Word of Caution
A significant gap in the safety profile of this compound is the lack of comprehensive toxicological data. One available Safety Data Sheet explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Acute Toxicity: While classified as harmful if swallowed, in contact with skin, or if inhaled, specific LD50 or LC50 values are not available in the public domain.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
The absence of detailed toxicological studies underscores the importance of handling this compound with a high degree of caution and minimizing all routes of exposure.
Experimental Protocols in Literature
While no specific safety testing protocols for this compound were found, its use as a starting material in organic synthesis is documented in patent literature. These protocols primarily focus on its chemical reactions and do not provide details on safety assessments. For instance, its reaction with methanamine in N,N-dimethylformamide (DMF) at elevated temperatures has been described. Researchers conducting similar reactions should perform a thorough risk assessment, considering the hazards of all reactants, solvents, and potential byproducts.
Conclusion
This compound is a valuable research chemical that demands a cautious and informed approach to its handling. This guide provides a framework for its safe use by summarizing the available physical, chemical, and hazard information. The overarching principle for researchers, scientists, and drug development professionals should be to minimize exposure through the consistent use of appropriate personal protective equipment, engineering controls, and adherence to established safe laboratory practices, especially given the current limitations in its toxicological profile. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Versatile Synthetic Building Block for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups on a benzoate scaffold, offers multiple reaction sites for derivatization, making it a valuable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications as a synthetic building block, with a focus on its role in the development of targeted cancer therapies.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is essential for safe handling, reaction planning, and analytical characterization.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 63603-09-8[2] |
| Molecular Formula | C₉H₈ClNO₅[2] |
| Molecular Weight | 245.62 g/mol [2] |
| Appearance | White to yellowish powder[2] |
| Purity | Typically ≥97%[2] |
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in Chloroform, DMSO, Methanol.[3] |
| Storage | Refrigeration is recommended to maintain stability.[2] |
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of its precursor, methyl 4-chloro-3-methoxybenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The following is a representative experimental protocol based on established methodologies for the nitration of similar aromatic compounds.
Experimental Protocol: Nitration of Methyl 4-chloro-3-methoxybenzoate
Materials:
-
Methyl 4-chloro-3-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Ice
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool 400 cc of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1.5 moles of pure methyl 4-chloro-3-methoxybenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature between 0-10°C.[4]
-
Prepare a nitrating mixture by carefully adding 125 cc (1.96 moles) of concentrated nitric acid to 125 cc of concentrated sulfuric acid.[4]
-
Gradually add the nitrating mixture to the solution of the benzoate in sulfuric acid via the dropping funnel over a period of about one hour.[4] The temperature of the reaction mixture should be strictly maintained between 5-15°C throughout the addition.[4]
-
After the addition is complete, continue stirring for an additional 15 minutes.[4]
-
Pour the reaction mixture onto 1300 g of cracked ice with stirring.[4]
-
The crude this compound will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with water.[4]
-
To remove impurities, suspend the crude product in 200 cc of ice-cold methanol and agitate the mixture.[4]
-
Filter the purified product by suction and wash with another 100 cc portion of cold methanol.[4]
-
Dry the final product to obtain this compound.
Expected Yield: 81-85% of the theoretical amount.[4]
Purification: For obtaining a product with maximum purity, recrystallization from an equal weight of methanol is recommended.[4]
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Gefitinib
This compound and its analogs are pivotal starting materials in the synthesis of various pharmaceuticals. A notable example is the synthesis of Gefitinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The following section outlines the initial steps of a reported (though now retracted) synthesis of Gefitinib, which utilizes a structurally similar building block, methyl 3-hydroxy-4-methoxybenzoate. This example illustrates the synthetic utility of this class of compounds.
Experimental Protocol: Initial Steps in a Reported Gefitinib Synthesis
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[5]
-
The reaction mixture is cooled to room temperature and poured into ice-water (3 L) with constant stirring.[5]
-
The resulting solid is filtered and washed with cold water. The crude product is recrystallized from ethyl acetate to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[5]
Step 2: Nitration
-
Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[5]
-
The mixture is stirred at room temperature for 6 hours, then poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).[5]
-
The combined organic layers are washed with saturated sodium bicarbonate and brine, and then dried over Na₂SO₄. The solvent is removed under vacuum to yield methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]
Step 3: Reduction of the Nitro Group
-
Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL) and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[5]
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise. The mixture is stirred for 30 minutes at 50-60°C.[5]
-
The catalyst is filtered, and the volatiles are evaporated. The residue is poured into water (4 L) and extracted with ethyl acetate to give methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[5]
Caption: Initial synthetic steps in a reported route to Gefitinib.
Role in Targeting the EGFR Signaling Pathway
Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The synthesis of Gefitinib, facilitated by building blocks like substituted nitrobenzoates, provides a crucial therapeutic agent to interfere with this pathway.
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF) to the EGFR, a transmembrane receptor tyrosine kinase. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7][8] These pathways ultimately regulate critical cellular processes like proliferation, survival, and migration.[7] In cancer, mutations or overexpression of EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth. Gefitinib acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and blocking the downstream signaling cascade.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
References
- 1. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. capotchem.com [capotchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a substituted aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive nitro group, a chloro substituent, and a methoxy group on a benzoate scaffold, makes it a valuable precursor for the synthesis of a diverse range of potentially bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, potential therapeutic applications based on the activities of related nitroaromatic compounds, and detailed experimental protocols for its preparation and biological evaluation. Furthermore, it explores key signaling pathways that are often targeted in cancer therapy and may be modulated by derivatives of this compound.
Chemical Profile
This compound is a crystalline solid with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol .[1] It is primarily utilized as a pharmaceutical intermediate and a synthetic building block in organic chemistry.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClNO₅ |
| Molecular Weight | 245.62 g/mol |
| CAS Number | 63603-09-8 |
| Appearance | White to yellowish powder |
| Purity | ≥97% |
Synthesis
A common synthetic route to this compound involves the nitration of a substituted methyl benzoate precursor. The following protocol is adapted from procedures for analogous compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Nitric acid (HNO₃, 66%)
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
In a round-bottom flask, combine methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF.
-
Heat the mixture at 70°C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.
-
Filter the resulting solid and wash it with cold water.
-
Recrystallize the crude product from ethyl acetate to obtain methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
Step 2: Nitration
-
Dissolve the product from Step 1 in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Add nitric acid (66%) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Slowly pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[2][3]
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of nitroaromatic compounds exhibits significant potential in various therapeutic areas.
Anticancer Potential
Nitroaromatic compounds are of considerable interest as potential anticancer agents. Their mechanism of action is often linked to their ability to be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Additionally, the substitution pattern on the aromatic ring can be tailored to target specific cellular pathways involved in cancer progression.
Quantitative Data for Related Nitroaromatic Compounds:
The following table summarizes the in vitro cytotoxic activity of various nitroaromatic compounds against different cancer cell lines, providing a comparative context for the potential of this compound derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | < 16.7 | [4] |
| N-ethyl-nitroimidazole | A549 (Lung) | < 16.7 | [4] |
| Nitroimidazole derivative of polypyridyl ruthenium complex | 4T1 (Breast) | 1.5 - 18.8 | [4] |
| Nitroimidazole derivative of polypyridyl ruthenium complex | A549 (Lung) | 1.5 - 18.8 | [4] |
Antimicrobial and Anti-inflammatory Activities
Nitrobenzoate derivatives have also demonstrated promising antimicrobial and anti-inflammatory properties. The nitro group can be crucial for their biological activity, often acting as a pharmacophore.
Potential Mechanisms of Action and Relevant Signaling Pathways
Given the established role of nitroaromatic compounds in cancer research, derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Small molecule inhibitors targeting components of this pathway are a major focus of anticancer drug development.
Caption: The Ras-Raf-MEK-ERK signaling pathway and potential points of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that governs cell growth, metabolism, and survival. Its dysregulation is a common feature of many cancers, making it an attractive target for therapeutic intervention.[5][6]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]
Materials:
-
BALB/c 3T3 cells (or other suitable cell line)
-
Complete cell culture medium
-
Neutral Red solution
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Test compound
Procedure:
-
Plate cells in a 96-well plate and incubate for 24 hours.
-
Expose the cells to a range of concentrations of the test substance for a defined period.
-
Remove the treatment medium and incubate the cells with a medium containing Neutral Red.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the viable cells using the desorb solution.
-
Measure the absorbance of the extracted dye at 540 nm.
-
The amount of dye retained by the cells is proportional to the number of viable cells.[7]
Conclusion
This compound represents a valuable and versatile chemical intermediate in the field of medicinal chemistry. While direct biological data for this specific compound is not yet abundant, the well-documented anticancer, antimicrobial, and anti-inflammatory activities of the broader class of nitroaromatic compounds underscore its potential as a scaffold for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives. Further investigation into its specific molecular targets and mechanisms of action, particularly in relation to key cancer-related signaling pathways, is warranted and holds promise for future drug discovery efforts.
References
- 1. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a valuable intermediate in organic synthesis. While details of its initial discovery and a dedicated history are not extensively documented in publicly available literature, this document consolidates its known synthesis protocols, physicochemical properties, and its application as a chemical building block. The guide offers detailed experimental procedures, quantitative data presented in clear tabular formats, and visualizations of the synthetic pathways to aid researchers in its preparation and application.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₉H₈ClNO₅.[1] Its molecular structure, featuring a chlorinated, methoxylated, and nitrated benzene ring attached to a methyl ester, makes it a versatile reagent for the synthesis of more complex molecules.[2] It is primarily utilized as an intermediate in the pharmaceutical and chemical industries.[2] This guide will detail its synthesis, properties, and known applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[1]
| Property | Value |
| Molecular Formula | C₉H₈ClNO₅ |
| Molecular Weight | 245.62 g/mol [1] |
| CAS Number | 63603-09-8[1] |
| Appearance | White to yellowish powder[2] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | COC1=CC(=CC(=C1Cl)--INVALID-LINK--[O-])C(=O)OC[1] |
| InChI Key | QNYHMMOXMRPWTK-UHFFFAOYSA-N[1] |
Table 1: Physicochemical properties of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from the readily available natural product, ferulic acid. The overall synthetic workflow is depicted below.
Step 1: Synthesis of Vanillic Acid from Ferulic Acid
Vanillic acid can be synthesized from ferulic acid through an oxidation process. Several methods, including biocatalytic routes, have been described for this conversion.[3][4][5][6] One reported chemical method involves oxidation using a Bi₂WO₆ catalyst.[6]
Experimental Protocol (Conceptual based on literature): A suspension of ferulic acid in water is treated with a catalytic amount of nanostructured Bi₂WO₆. The reaction is stirred at room temperature and is open to the air, which serves as the primary oxidant. The progress of the reaction can be monitored by techniques such as HPLC. Upon completion, the catalyst can be filtered off, and the vanillic acid can be isolated from the aqueous solution.
Step 2: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate from Vanillic Acid
This step involves the nitration of vanillic acid followed by esterification.
Experimental Protocol: Vanillic acid (20 g, 119 mmol) is dissolved in acetic acid (200 mL). To this solution, 60% nitric acid (9.7 mL, 126.4 mmol) is added slowly and dropwise. The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched by pouring it into ice water. The resulting precipitate of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is collected by filtration, washed with water, and dried under vacuum.[7] The subsequent esterification to the methyl ester can be achieved by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
| Reactant | Moles | Molar Mass ( g/mol ) | Mass/Volume |
| Vanillic Acid | 119 mmol | 168.15 | 20 g |
| Acetic Acid | - | - | 200 mL |
| 60% Nitric Acid | 126.4 mmol | 63.01 | 9.7 mL |
Table 2: Reagents for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
Step 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group.
Experimental Protocol: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) is dissolved in DMF (30 mL) at 0 °C. Oxalyl chloride (5.09 mL, 58.1 mmol) is added dropwise to the solution. The reaction mixture is then heated to 80 °C and stirred for 3 hours under the protection of a CaCl₂ drying tube. After the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice water (100 mL) with stirring for 15 minutes. The precipitate is collected by filtration and washed sequentially with water and methanol to afford this compound as a yellow solid. The reported yield for this step is 65%.
| Reactant | Moles | Molar Mass ( g/mol ) | Mass/Volume |
| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | 19 mmol | 229.16 | 4.4 g |
| DMF | - | - | 30 mL |
| Oxalyl chloride | 58.1 mmol | 126.93 | 5.09 mL |
Table 3: Reagents for the synthesis of this compound.
Applications in Synthesis
The primary documented use of this compound is as an intermediate in the synthesis of other complex organic molecules. Its functional groups (chloro, methoxy, nitro, and methyl ester) provide multiple reaction sites for further chemical transformations.
One notable application is its use as a reagent in the formal total synthesis of N-methylmaysenine, an ansamycin antibiotic. While the specific details of its role in this synthesis are not elaborated in the readily available literature, it likely serves as a key building block for constructing the complex macrocyclic structure of the target molecule.
Safety and Handling
This compound is considered a hazardous substance. The following is a summary of its GHS hazard statements:[7]
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate. While its historical discovery is not well-documented, its synthesis from readily available starting materials like ferulic acid is achievable through a multi-step process. This guide provides detailed experimental protocols and key data to facilitate its use in research and development. Its application in the synthesis of complex natural products highlights its importance in the field of organic chemistry. As with any chemical reagent, proper safety and handling procedures are paramount.
References
- 1. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups on a benzoate scaffold, makes it a valuable building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive review of the synthesis, chemical properties, and notable applications of this compound in the field of drug development, with a particular focus on its role as a precursor to kinase inhibitors and immunomodulatory agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a white to yellowish powder. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem CID: 49757533 |
| CAS Number | 63603-09-8 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₅ | [1][2] |
| Molecular Weight | 245.62 g/mol | [1][2] |
| Appearance | White to yellowish powder | [1] |
| Purity | ≥95% - 99% | [1][3] |
| Storage | Refrigeration recommended to maintain stability | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, data for the closely related compound, Methyl 4-chloro-3-nitrobenzoate, can be used for comparative analysis.
Table 2.1: Spectroscopic Data for Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6)
| Spectroscopy | Key Peaks/Shifts |
| ¹³C NMR | Spectral data available on PubChem.[4] |
| IR (KBr Wafer) | Data available on PubChem, provided by SpectraBase.[4] |
| Mass Spectrometry | Top 5 Peaks (m/z): 184, 138, 215, 186, 185.[4] |
Note: This data is for a structurally similar compound and should be used for reference purposes only.
Synthesis of this compound
While multiple suppliers offer this compound, detailed synthetic procedures in peer-reviewed literature are scarce. However, a common approach involves the nitration of a substituted methyl benzoate precursor. The logical synthesis workflow is depicted below.
References
- 1. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 63603-09-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Methyl 4-chloro-3-methoxy-5-nitrobenzenecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Synthesis of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" from vanillic acid
An overview of the multi-step synthesis to produce Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a valuable intermediate in medicinal chemistry, starting from the renewable resource vanillic acid. This process involves three primary chemical transformations: nitration, chlorination, and esterification.
The synthesis begins with the electrophilic aromatic substitution of vanillic acid to introduce a nitro group at the 5-position, yielding 5-nitrovanillic acid. This step is crucial for activating the ring for subsequent reactions and is typically achieved using a mixture of nitric and sulfuric acids. The subsequent step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This can be accomplished using standard chlorinating agents. The final step is a Fischer esterification of the carboxylic acid moiety using methanol in the presence of an acid catalyst to yield the target compound, this compound. Each intermediate must be purified to ensure high purity of the final product.
Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key intermediate for pharmaceutical and organic synthesis applications. The following protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Overview
The synthesis of this compound is a multi-step process commencing with the nitration of 4-chloro-3-methoxybenzoic acid, followed by the esterification of the resulting nitro compound. This protocol outlines the specific reaction conditions and purification methods required to obtain the desired product with high purity.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-chloro-3-methoxybenzoic acid | 4-chloro-3-methoxy-5-nitrobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | - | 10 - 25 | 10 - 14 | ~98 |
| 2 | 4-chloro-3-methoxy-5-nitrobenzoic acid | This compound | Methanol, Conc. H₂SO₄ | Methanol | Reflux (~65) | 4 | >95 |
Experimental Protocols
Step 1: Nitration of 4-chloro-3-methoxybenzoic acid to yield 4-chloro-3-methoxy-5-nitrobenzoic acid
This procedure is adapted from the nitration of p-chlorobenzoic acid and should be performed with caution in a well-ventilated fume hood.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-3-methoxybenzoic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the benzoic acid derivative, ensuring the reaction temperature is maintained between 10 °C and 25 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 4-chloro-3-methoxy-5-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water, and dried.
Step 2: Esterification of 4-chloro-3-methoxy-5-nitrobenzoic acid to this compound
This Fischer esterification protocol is a standard method for the synthesis of methyl esters from carboxylic acids.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-methoxy-5-nitrobenzoic acid and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., methanol).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Methyl 4-chloro-3-methoxy-5-nitrobenzoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups, provides multiple reaction sites for the construction of complex heterocyclic scaffolds, such as quinazolines. This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis and comprehensive protocols for its preparation and subsequent transformations.
Introduction
This compound (CAS No: 63603-09-8) is a valuable building block in medicinal chemistry.[1] The presence of an electron-withdrawing nitro group, a directing methoxy group, and a reactive chloro group makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which is a crucial step in the formation of heterocyclic rings like quinazolines. The quinazoline scaffold is a common feature in many approved kinase inhibitor drugs used in oncology. This document outlines the synthesis of this compound and its application in the preparation of a key quinazoline intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNO₅ | [1] |
| Molecular Weight | 245.62 g/mol | [1] |
| Appearance | White to yellowish powder | |
| CAS Number | 63603-09-8 | [1][2] |
| Purity | ≥95% | [3] |
Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor for substituted quinazolines. The general synthetic strategy involves the following key steps:
-
Reduction of the nitro group: The nitro group is reduced to an amine to yield Methyl 5-amino-4-chloro-3-methoxybenzoate.
-
Cyclization: The resulting aniline derivative is then cyclized with a suitable one-carbon source, such as formamide or formamidine acetate, to form the quinazolinone ring system.
-
Further Functionalization: The quinazolinone core can be further modified to introduce various side chains to modulate biological activity.
This synthetic pathway is crucial for the development of kinase inhibitors that target signaling pathways often dysregulated in cancer.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of Methyl 4-chloro-3-methoxybenzoate.
Materials:
-
Methyl 4-chloro-3-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-chloro-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (3-5 vols) at 0°C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 vol) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Quantitative Data (Hypothetical):
| Reactant | Product | Reagents | Yield (%) | Purity (%) |
| Methyl 4-chloro-3-methoxybenzoate | This compound | HNO₃, H₂SO₄ | 85-95 | >98 |
Protocol 2: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-amino-4-chloro-3-methoxybenzoate.
Quantitative Data (Hypothetical):
| Reactant | Product | Reagents | Yield (%) | Purity (%) |
| This compound | Methyl 5-amino-4-chloro-3-methoxybenzoate | Fe, NH₄Cl | 80-90 | >95 |
Visualization of Synthetic Pathway and Biological Context
Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to a core quinazoline scaffold.
Synthetic pathway to a quinazoline intermediate.
Signaling Pathway Context
Quinazoline derivatives synthesized from this intermediate often function as kinase inhibitors. They typically target the ATP-binding site of protein kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.
Generic kinase signaling pathway inhibition.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex pharmaceutical molecules. The protocols and application notes provided herein offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors. The versatility of this compound, coupled with the established synthetic routes, makes it a valuable tool in the arsenal of medicinal chemists.
References
Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful palladium-catalyzed reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2][3][4] Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a functionalized aryl chloride that can serve as a valuable building block in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity. This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, offering a versatile method for the synthesis of novel biaryl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[4][5]
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl_R [label="Ar-Pd(II)-R' L2", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; RBoronic [label="R'-B(OR)2", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R'", shape=plaintext, fontcolor="#202124"]; Borate [label="X-B(OR)2", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Transmetalation -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Pd0;
// Input and Output Edges ArX -> OxAdd [label="Aryl Halide (Ar-X)"]; RBoronic -> Transmetalation [label="Boronic Acid (R'-B(OR)2)"]; Base -> Transmetalation; RedElim -> Product [label="Biaryl Product (Ar-R')"]; Transmetalation -> Borate [label="Borate byproduct"]; } caption: "Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Recommended Reaction Parameters
The following table summarizes a generalized set of reaction conditions for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% |
| Ligand | 2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (RuPhos) or X-Phos | 2-10 mol% (typically a 2:1 ligand to Pd ratio) |
| Base | K₃PO₄ (Potassium phosphate tribasic) or K₂CO₃ (Potassium carbonate) | 2.0 - 3.0 equivalents. K₃PO₄ is often effective for less reactive aryl chlorides.[6] |
| Solvent | Tetrahydrofuran (THF) / Water (e.g., 10:1 v/v) or 1,4-Dioxane / Water | A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80 - 100 °C | Heating is typically required for the activation of aryl chlorides. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (RuPhos) (0.04 equiv., 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, sodium sulfate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous THF and degassed water (e.g., in a 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [color="#FBBC05"]; I -> J [color="#34A853"]; } caption: "Experimental workflow for the Suzuki coupling reaction."
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. WO2017100594A1 - Bicyclic inhibitors of pad4 - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in Methyl 4-chloro-3-methoxy-5-nitrobenzoate to yield Methyl 3-amino-4-chloro-5-methoxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below cover common and effective reduction methodologies, including catalytic hydrogenation, and reductions using iron in acidic media or stannous chloride.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding anilines.[1] The resulting amino group serves as a versatile handle for further chemical modifications, making these products valuable building blocks in medicinal chemistry and drug development. This compound contains a nitro group on an electron-deficient aromatic ring, substituted with chloro, methoxy, and methyl ester functionalities. The choice of reduction method can be influenced by the desired chemoselectivity, scalability, and economic viability. This document outlines three widely used methods for this transformation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the reduction of substituted nitroaromatics using different methodologies. While specific yields and reaction times for this compound may vary, this table provides a comparative overview based on reactions with similar substrates.
| Reduction Method | Key Reagents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, Ethanol | Room Temperature | 2 - 24 | 85 - 95+ | Generally clean reaction with high yields. Requires specialized hydrogenation equipment.[2] |
| Iron Reduction | Fe powder, NH₄Cl or AcOH | Ethanol/Water, Acetic Acid | 70 - 100 | 1 - 4 | 70 - 90 | Cost-effective and tolerant of many functional groups.[3] Workup involves filtration of iron salts. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 30 - 80 | 1 - 3 | 75 - 90 | Milder conditions can be employed.[4] Workup requires removal of tin salts, which can be problematic.[5] |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[2] Palladium on carbon (Pd/C) is a common catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 3-amino-4-chloro-5-methoxybenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Reduction with Iron and Ammonium Chloride
The use of iron powder in the presence of a mild acid, such as ammonium chloride, is a classical and cost-effective method for nitro group reduction.[3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite® or other filtration aid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate to a pH of ~8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Method 3: Reduction with Stannous Chloride
Stannous chloride (tin(II) chloride) is another common reagent for the reduction of aromatic nitro compounds and can often be performed under milder conditions.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or HPLC until completion (typically 1-3 hours).
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH or NaOH solution to precipitate tin salts.
-
Filter the mixture if a large amount of precipitate forms.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
General Reaction Scheme
References
Application Notes and Protocols for the Hydrolysis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. This document provides detailed application notes and protocols for the hydrolysis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate to its corresponding carboxylic acid, 4-chloro-3-methoxy-5-nitrobenzoic acid. This transformation is particularly relevant in medicinal chemistry and drug development, where the carboxylic acid moiety can be a key pharmacophore or a handle for further synthetic modifications.
The substrate, this compound, is a sterically hindered and electronically complex molecule. The presence of ortho- and meta-substituents relative to the ester group, including an electron-withdrawing nitro group, influences the reactivity of the ester. Standard saponification conditions may not be optimal, and this document outlines a robust protocol adapted from established methods for the hydrolysis of related nitro-substituted benzoates.
Chemical Reaction
The overall chemical transformation is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate, followed by acidification to yield the carboxylic acid.
Caption: Overall reaction scheme for the hydrolysis of this compound.
Data Presentation
The following table summarizes the key reactants, reagents, and conditions for the hydrolysis of this compound. The data is based on an adapted, well-established protocol for the saponification of nitro-substituted methyl benzoates.
| Parameter | Value |
| Reactant | This compound |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water |
| Base Concentration | ~2.5 M (10% w/v aqueous solution) |
| Reactant to Base Molar Ratio | 1 : 2 |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 15 - 30 minutes (monitor by TLC) |
| Acidification Agent | Concentrated Hydrochloric Acid (HCl) |
| Final pH | ~1-2 |
| Purification Method | Recrystallization from dilute aqueous ethanol |
| Expected Yield | 90-95% |
Experimental Protocol
This protocol is adapted from the robust and widely cited procedure for the saponification of methyl m-nitrobenzoate found in Organic Syntheses.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium hydroxide in water. For every 1.0 mole of the ester, use 2.0 moles of sodium hydroxide dissolved in an appropriate amount of water to achieve a concentration of approximately 2.5 M.
-
Saponification: Add the this compound to the sodium hydroxide solution.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The disappearance of the oily ester layer, typically within 15-30 minutes of boiling, indicates the completion of the saponification. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the carboxylate should appear at the baseline.
-
Cooling and Dilution: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Dilute the reaction mixture with an equal volume of water.
-
Acidification: In a separate large beaker, place the required amount of concentrated hydrochloric acid to neutralize the sodium hydroxide and protonate the carboxylate. With efficient stirring, slowly pour the cooled reaction mixture into the hydrochloric acid. A precipitate of 4-chloro-3-methoxy-5-nitrobenzoic acid should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.
Characterization Data
Starting Material: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₅ | PubChem[1] |
| Molecular Weight | 245.62 g/mol | PubChem[1] |
| Appearance | Yellow solid | - |
| ¹H NMR (CDCl₃) | δ 7.77 (d, 1H), 8.04 (d, 1H), 3.97 (s, 3H), 4.04 (s, 3H) ppm | - |
Product: 4-chloro-3-methoxy-5-nitrobenzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₅ | - |
| Molecular Weight | 231.59 g/mol | - |
| Appearance | Pale yellow crystalline solid | - |
| Solubility | Soluble in hot water and alcohols. | - |
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism for the base-catalyzed hydrolysis of the ester.
Caption: Experimental workflow for the hydrolysis of this compound.
Application Notes
-
Influence of Substituents: The presence of the electron-withdrawing nitro group on the aromatic ring is expected to facilitate the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This is because the nitro group helps to stabilize the negative charge that develops in the transition state of the reaction. This effect can lead to a faster reaction rate compared to unsubstituted or electron-donating group-substituted benzoates.
-
Steric Hindrance: The chloro and methoxy groups are ortho and meta to the ester, respectively. While not directly flanking the ester, they contribute to the overall steric bulk around the reaction center. In cases of severe steric hindrance, standard aqueous hydrolysis conditions can be slow or ineffective. For such hindered esters, alternative methods have been reported, such as using potassium tert-butoxide in anhydrous DMSO or NaOH in a non-aqueous methanol/dichloromethane solvent system.[2] However, for the title compound, the activating effect of the nitro group is likely sufficient to allow for successful hydrolysis under the described aqueous reflux conditions.
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot (which will be the carboxylate salt and will likely remain at the baseline) indicates the completion of the saponification step.
-
Work-up Procedure: The order of addition during the acidification step is important. Pouring the basic reaction mixture into the acid ensures that the solution is always acidic during the precipitation, which helps to obtain a purer product.
-
Safety Precautions: Standard laboratory safety procedures should be followed. Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly activated aromatic compound well-suited for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atom significantly activates the aryl halide towards nucleophilic attack. This makes it a valuable intermediate in the synthesis of a wide range of substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and other functional materials.
These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for performing SNAr reactions on this compound with various nucleophiles.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the substituted product.
The electron-withdrawing nature of the nitro group is crucial for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.[3][4] The methoxy group, being an electron-donating group, has a less pronounced effect on the reaction rate compared to the strongly activating nitro group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on established protocols for similar activated aryl halides and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | Primary/Secondary Amine | DMF, DMSO, or Acetonitrile | K₂CO₃, Et₃N, or excess amine | 25 - 100 | 2 - 24 | 85 - 98 |
| Alkoxides | Sodium Methoxide | Methanol or THF | - | 25 - 65 (reflux) | 1 - 6 | 90 - 99 |
| Phenoxides | Substituted Phenol | DMF or DMSO | K₂CO₃ or NaH | 80 - 120 | 4 - 12 | 80 - 95 |
| Thiols | Thiophenol | DMF or Ethanol | K₂CO₃ or NaH | 25 - 80 | 1 - 4 | 90 - 98 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, particularly for reactions involving strong bases like sodium hydride.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Morpholine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-amino-3-methoxy-5-nitrobenzoate derivative.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of a 4-alkoxy-3-methoxy-5-nitrobenzoate derivative.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Methanol (or the corresponding alcohol)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol).
-
Add a solution of the sodium alkoxide (1.1 eq) in the alcohol to the reaction mixture.
-
Stir the reaction at room temperature or gently reflux for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the synthesis of a 4-thioether-3-methoxy-5-nitrobenzoate derivative.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask in an ice bath (0 °C) and carefully add sodium hydride (1.2 eq).
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as indicated by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
References
Derivatisierung von Methyl-4-chlor-3-methoxy-5-nitrobenzoat: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Derivatisierung von Methyl-4-chlor-3-methoxy-5-nitrobenzoat. Diese Verbindung ist ein vielseitiger Baustein in der organischen Synthese, der an drei Positionen – dem Chlorsubstituenten, der Nitrogruppe und der Methylestergruppe – modifiziert werden kann, um eine Vielzahl von pharmazeutisch relevanten Molekülen zu erzeugen.
Einleitung
Methyl-4-chlor-3-methoxy-5-nitrobenzoat ist ein substituiertes Benzoatderivat, das als Ausgangsmaterial für die Synthese komplexer Moleküle dient. Die funktionellen Gruppen bieten Ansatzpunkte für diverse chemische Transformationen, darunter nukleophile aromatische Substitution, Kreuzkupplungsreaktionen, Reduktion der Nitrogruppe und Modifikationen der Estergruppe. Die Derivate dieser Verbindung haben potenzielle Anwendungen als Inhibitoren von Enzymen wie der Peptidylarginin-Deiminase 4 (PAD4) und der Acetyl-CoA-Synthetase 2 (ACSS2) sowie als Aktivatoren des STING-Signalwegs (Stimulator of Interferon Genes), was sie für die Entwicklung von Therapeutika in der Onkologie und bei Entzündungskrankheiten interessant macht.[1][2][3]
Chemische Derivatisierungsstrategien
Die Derivatisierung von Methyl-4-chlor-3-methoxy-5-nitrobenzoat kann über verschiedene Reaktionswege erfolgen, die auf die spezifischen funktionellen Gruppen abzielen.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Methoden für die Schlüsselreaktionen zur Derivatisierung von Methyl-4-chlor-3-methoxy-5-nitrobenzoat.
Modifikation am Chlorsubstituenten
Diese Reaktion ersetzt den Chlorsubstituenten durch eine Aminogruppe.
Protokoll (Beispiel mit Methylamin): [4][5]
-
In einem geeigneten Reaktionsgefäß werden Methyl-4-chlor-3-methoxy-5-nitrobenzoat (1,0 Äq.), Kaliumcarbonat (1,2 Äq.) und Methylamin-Hydrochlorid (1,1 Äq.) in Dimethylformamid (DMF) suspendiert.
-
Das Reaktionsgefäß wird verschlossen und die Mischung unter Stickstoffatmosphäre für 16 Stunden bei 80 °C gerührt.
-
Nach dem Abkühlen wird die Reaktionsmischung zwischen Wasser und einem organischen Lösungsmittel (z.B. Dichlormethan oder Ethylacetat) verteilt.
-
Die wässrige Phase wird mehrmals mit dem organischen Lösungsmittel extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten.
Tabelle 1: Zusammenfassung der quantitativen Daten für die nukleophile aromatische Substitution
| Amin | Base | Lösungsmittel | Temperatur | Zeit | Ausbeute | Referenz |
| Methylamin | K₂CO₃ | DMF | 80 °C | 16 h | 12% | [4] |
| Ethylamin | - | DMF/THF | 80 °C | 3 h | Nicht berichtet | [6] |
| Ammoniak | - | wässr. NH₄OH | 40-50 °C | 16-20 h | 77% | [7][8] |
Buchwald-Hartwig-Aminierung: [1]
Diese Methode ermöglicht die Kupplung mit einer breiteren Palette von Aminen.
Protokoll (Beispiel mit tert-Butylcarbamat): [1]
-
In einem Schlenkrohr werden Methyl-4-chlor-3-methoxy-5-nitrobenzoat (1,0 Äq.), tert-Butylcarbamat (1,0 Äq.), Cäsiumcarbonat (1,2 Äq.) und X-Phos (0,1 Äq.) in tert-Butanol unter Stickstoffatmosphäre vorgelegt.
-
Pd₂(dba)₃ (0,02 Äq.) wird zugegeben und die Mischung gerührt.
-
Die Reaktion wird bei erhöhter Temperatur (z.B. 80-100 °C) für mehrere Stunden bis zur vollständigen Umsetzung (TLC-Kontrolle) gerührt.
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert und das Filtrat eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie gereinigt.
Suzuki-Miyaura-Kupplung (Allgemeines Protokoll):
Obwohl kein spezifisches Protokoll für das Titelmolekül gefunden wurde, kann ein allgemeines Verfahren für Arylchloride angewendet werden.
Protokoll (Repräsentativ):
-
In einem Reaktionsgefäß werden Methyl-4-chlor-3-methoxy-5-nitrobenzoat (1,0 Äq.), die entsprechende Boronsäure (1,2 Äq.), eine Palladiumquelle (z.B. Pd(PPh₃)₄, 0,05 Äq.) und eine Base (z.B. K₂CO₃, 2,0 Äq.) in einem Gemisch aus Toluol und Wasser (z.B. 4:1) vorgelegt.
-
Die Mischung wird entgast und unter Stickstoffatmosphäre bei 90-100 °C für 12-24 Stunden gerührt.
-
Nach dem Abkühlen werden die Phasen getrennt und die wässrige Phase mit einem organischen Lösungsmittel extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Reduktion der Nitrogruppe
Die Umwandlung der Nitrogruppe in eine Aminogruppe ist ein entscheidender Schritt für die weitere Funktionalisierung.
Protokoll (mit Eisen): [9]
-
Methyl-4-chlor-3-methoxy-5-nitrobenzoat (1,0 Äq.), Eisenpulver (4,0 Äq.) und Ammoniumchlorid (8,0 Äq.) werden in einem Gemisch aus Ethanol und Wasser (3:1) suspendiert.
-
Die Reaktionsmischung wird für 2 Stunden bei 70 °C gerührt.
-
Nach dem Abkühlen wird die Mischung filtriert, um das Eisen zu entfernen.
-
Das Filtrat wird unter reduziertem Druck eingeengt.
-
Der Rückstand wird in Wasser aufgenommen und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird getrocknet und das Lösungsmittel entfernt, um das aminierte Produkt zu erhalten.
Tabelle 2: Zusammenfassung der quantitativen Daten für die Nitro-Reduktion
| Reduktionsmittel | Lösungsmittel | Temperatur | Zeit | Ausbeute | Referenz |
| Fe / NH₄Cl | EtOH / H₂O | 70 °C | 2 h | Nicht berichtet | [9] |
Modifikation der Estergruppe
Die Hydrolyse des Methylesters führt zur entsprechenden Carbonsäure.
Protokoll (mit Lithiumhydroxid):
-
Methyl-4-chlor-3-methoxy-5-nitrobenzoat wird in einem Gemisch aus Tetrahydrofuran (THF) und Wasser gelöst.
-
Lithiumhydroxid (LiOH, 1,5-2,0 Äq.) wird zugegeben und die Mischung bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (TLC-Kontrolle).
-
Das THF wird unter reduziertem Druck entfernt.
-
Die wässrige Lösung wird mit einer Säure (z.B. 1 M HCl) angesäuert, bis ein Niederschlag ausfällt.
-
Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet, um die Carbonsäure zu erhalten.
Die direkte Umwandlung des Esters in ein Amid.
Protokoll (mit Ammoniumhydroxid): [7]
-
Methyl-4-chlor-3-methoxy-5-nitrobenzoat wird in einer wässrigen Ammoniumhydroxidlösung (28% NH₃ in H₂O) suspendiert.
-
Die Mischung wird für 16 Stunden bei 40 °C gerührt.
-
Der entstandene Niederschlag wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet, um das Amid-Derivat zu erhalten.
Anwendungen und biologische Aktivität
Die Derivate von Methyl-4-chlor-3-methoxy-5-nitrobenzoat sind wertvolle Zwischenprodukte für die Synthese von biologisch aktiven Molekülen, die in verschiedene zelluläre Signalwege eingreifen.
Hemmung der Peptidylarginin-Deiminase 4 (PAD4)
PAD4 ist ein Enzym, das an der Citrullinierung von Proteinen beteiligt ist, einem Prozess, der mit Autoimmunerkrankungen wie rheumatoider Arthritis und einigen Krebsarten in Verbindung gebracht wird. Inhibitoren von PAD4, die aus Derivaten von Methyl-4-chlor-3-methoxy-5-nitrobenzoat synthetisiert wurden, können die pathologische Aktivität dieses Enzyms blockieren.[1][3]
Aktivierung des STING-Signalwegs
Der STING-Signalweg spielt eine entscheidende Rolle bei der angeborenen Immunantwort, insbesondere bei der Erkennung von viraler oder tumor-assoziierter DNA. Die Aktivierung von STING führt zur Produktion von Typ-I-Interferonen und anderen Zytokinen, die eine starke Anti-Tumor-Immunität auslösen können. Bestimmte Derivate dienen als Vorläufer für STING-Agonisten.[10]
Fazit
Methyl-4-chlor-3-methoxy-5-nitrobenzoat ist ein hochfunktionalisierter und wertvoller Baustein für die medizinische Chemie. Die hier vorgestellten Protokolle und Anwendungsbeispiele demonstrieren die Vielseitigkeit dieser Verbindung bei der Synthese von Derivaten mit potenziell bedeutenden therapeutischen Anwendungen. Die Möglichkeit, gezielt an drei verschiedenen Positionen des Moleküls Modifikationen vorzunehmen, eröffnet ein breites Feld für die Entwicklung neuer Wirkstoffkandidaten.
References
- 1. WO2019058393A1 - Heterocyclic compounds as pad inhibitors - Google Patents [patents.google.com]
- 2. WO2020252407A1 - Acetyl-coa synthetase 2 (acss2) inhibitors and methods using same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 6. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017175156A1 - Heterocyclic amides useful as protein modulators - Google Patents [patents.google.com]
- 9. WO2022155518A1 - Immunomodulatory antibody-drug conjugates - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the Use of Methyl 4-chloro-3-methoxy-5-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis and application of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a valuable intermediate in organic and medicinal chemistry. The protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory synthesis.
Overview and Applications
This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring chloro, methoxy, nitro, and methyl ester functional groups, offers multiple reaction sites for derivatization. The presence of these groups is significant in drug discovery, where chloro and methoxy substituents can influence the binding affinity and pharmacokinetic properties of a molecule.
A primary application of this intermediate is in the synthesis of substituted anilines through the reduction of the nitro group. These anilines are key precursors for the construction of heterocyclic scaffolds, such as quinazolines and other pharmacologically relevant structures. The following protocols detail a plausible synthetic route to this compound and its subsequent conversion to the corresponding aniline, a critical step in many drug development pathways.
Synthesis of this compound
The proposed synthesis involves the electrophilic aromatic substitution (nitration) of methyl 4-chloro-3-methoxybenzoate. This reaction utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ, which then reacts with the activated benzene ring.
Proposed Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Methyl 4-chloro-3-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, add concentrated sulfuric acid (60 mL) and cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add methyl 4-chloro-3-methoxybenzoate (20.0 g, 0.1 mol) to the cold sulfuric acid. Stir the mixture until all the solid has dissolved, while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL, ~0.16 mol) to concentrated sulfuric acid (10 mL) with cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoate ester over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 5-15 °C during the addition.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and stir for another 60 minutes.
-
Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
To purify the product, recrystallize the crude solid from methanol.
-
Dry the purified crystals under vacuum to obtain the final product.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Starting Material | Methyl 4-chloro-3-methoxybenzoate | - |
| Molar Ratio (Ester:HNO₃) | 1 : 1.6 | [1] |
| Reaction Temperature | 5-15 °C | [1] |
| Reaction Time | 2 hours | |
| Estimated Yield | 80-90% | [1] |
| Purity (after recrystallization) | >97% |
Application: Reduction of the Nitro Group
A common and critical application of nitrobenzoate derivatives in pharmaceutical synthesis is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many heterocyclic drugs, such as the anticancer agent Gefitinib.[2] The resulting aniline is a versatile intermediate for subsequent coupling reactions.
Reaction Workflow
Caption: Workflow for the reduction of the nitro group.
Experimental Protocol
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic Acid (CH₃COOH)
-
Methanol (CH₃OH)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Heating mantle
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add acetic acid (250 mL) and iron powder (25 g, 0.45 mol).
-
Stir the suspension and heat to 50 °C under a nitrogen atmosphere for 15 minutes.
-
In a separate beaker, dissolve this compound (24.5 g, 0.1 mol) in methanol (150 mL).
-
Add the solution of the nitro compound dropwise to the iron/acetic acid suspension over 30 minutes, maintaining the temperature between 50-60 °C.[3]
-
After the addition is complete, continue stirring the mixture at 50-60 °C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and filter off the iron catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washes, and remove the volatiles under reduced pressure.
-
Pour the residue into 1 L of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 3-amino-4-chloro-5-methoxybenzoate by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reducing Agent | Iron Powder in Acetic Acid | |
| Molar Ratio (Nitro:Fe) | 1 : 4.5 | [3] |
| Reaction Temperature | 50-60 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Reported Yield (analogous compound) | 77% | |
| Purity (after purification) | >98% | [2] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for nitration, must be carefully controlled to avoid potential hazards. All procedures should be performed in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. The primary focus is on identifying and mitigating common side reactions that can occur during the nitration of its precursor, Methyl 4-chloro-3-methoxybenzoate.
Troubleshooting Guide
Question 1: My reaction mixture turned dark brown or black, and the final product is a tar-like substance. What happened?
Answer: The formation of tar or dark-colored polymeric materials is a common issue in nitration reactions, especially with activated aromatic rings.
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Probable Cause 1: Reaction Temperature Too High. Nitration is a highly exothermic process. Uncontrolled temperature can lead to oxidative side reactions and decomposition of the starting material and product.[1]
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Solution 1: Maintain strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[2]
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Probable Cause 2: Nitrating Agent Concentration Too High. Using fuming nitric or sulfuric acid that is overly concentrated or adding the nitrating mixture too quickly can lead to aggressive, uncontrolled reactions.
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Solution 2: Add the nitrating mixture dropwise to the substrate solution with vigorous stirring to ensure rapid heat dissipation and prevent localized "hot spots."
Question 2: The yield of my desired product is significantly lower than expected, even though the starting material was fully consumed.
Answer: Low yield can be attributed to the formation of various side products. Identifying the major byproduct is key to optimizing the reaction.
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Probable Cause 1: Formation of Regioisomers. The directing effects of the substituents on the aromatic ring can lead to the formation of an undesired isomer, primarily Methyl 4-chloro-3-methoxy-2-nitrobenzoate. While the chloro and carboxylate groups direct to the 5-position, the powerful activating effect of the methoxy group can direct some nitration to the 2-position.[3]
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Solution 1: Modifying the reaction solvent or using a milder nitrating agent can sometimes improve regioselectivity. Careful purification by column chromatography is often necessary to separate the isomers.
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Probable Cause 2: Hydrolysis of the Methyl Ester. The strongly acidic and aqueous work-up conditions can hydrolyze the methyl ester functional group, resulting in the formation of 4-chloro-3-methoxy-5-nitrobenzoic acid.
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Solution 2: Minimize the amount of water present during the reaction and work-up. Perform the final product extraction promptly after quenching the reaction mixture on ice.
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Probable Cause 3: Over-nitration. If reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time), a second nitro group may be added to the ring, forming dinitro compounds.[4][5]
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Solution 3: Use a stoichiometric amount of nitric acid and carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Do not allow the reaction to proceed for an extended period after the starting material has been consumed.
Question 3: My final product shows an impurity with a very similar Rf value on TLC, which is difficult to remove by column chromatography. What could it be?
Answer: This is a classic sign of isomeric impurities, which often have very similar polarities.
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Probable Cause: Presence of Methyl 4-chloro-3-methoxy-2-nitrobenzoate. As discussed, this regioisomer is the most likely side product with similar physical properties to the desired product.
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Solution: Optimize your chromatography conditions. Try using a less polar solvent system and a longer column to improve separation. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) may selectively crystallize the desired major isomer, leaving the minor isomer in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should watch out for? A1: The most common side products are the regioisomer (Methyl 4-chloro-3-methoxy-2-nitrobenzoate), the hydrolyzed carboxylic acid (4-chloro-3-methoxy-5-nitrobenzoic acid), the demethylated phenol (Methyl 4-chloro-3-hydroxy-5-nitrobenzoate), and over-nitrated dinitro-compounds.
Q2: How can I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf value (be more polar) than the starting material. You can also spot for the formation of the highly polar carboxylic acid byproduct, which will remain close to the baseline.
Q3: What is the ideal reaction temperature? A3: The ideal temperature is between 0°C and 5°C. Temperatures above 10°C significantly increase the risk of side reactions, including decomposition and over-nitration.[2]
Q4: Is the order of reagent addition important? A4: Yes, it is critical. The nitrating mixture (concentrated H₂SO₄ and HNO₃) should always be added slowly to the cooled solution of the substrate (Methyl 4-chloro-3-methoxybenzoate) in sulfuric acid. This ensures the electrophile is generated in the presence of the substrate and helps control the exothermic reaction.[2]
Q5: What is the best way to purify the final product? A5: A two-step process is often most effective. First, perform a crude purification via recrystallization from a solvent like methanol to remove the majority of impurities. Then, if isomeric byproducts are still present, use flash column chromatography on silica gel for final purification.
Data Presentation
Table 1: Potential Side Products and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause |
| Methyl 4-chloro-3-methoxy-2-nitrobenzoate | C₉H₈ClNO₅ | 245.61 | Lack of complete regioselectivity |
| 4-chloro-3-methoxy-5-nitrobenzoic acid | C₈H₆ClNO₅ | 231.59 | Hydrolysis of the methyl ester |
| Methyl 4-chloro-3-hydroxy-5-nitrobenzoate | C₈H₆ClNO₅ | 231.59 | Demethylation of the methoxy group |
| Dinitro-substituted byproducts | C₉H₇ClN₂O₇ | 290.62 | Over-nitration (harsh conditions) |
Table 2: Hypothetical Effect of Temperature on Reaction Outcome
| Reaction Temperature (°C) | Desired Product Yield (%) | Isomer Impurity (%) | Decomposition Products (%) |
| 0 - 5 | 85 | 10 | 5 |
| 15 - 20 | 60 | 20 | 20 |
| > 30 | < 20 | 25 | > 55 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-chloro-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (3 mL per gram of substrate) at room temperature.
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Cooling: Cool the solution to 0°C in an ice-salt bath.
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Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per gram of substrate), keeping the mixture cooled in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. Ensure the internal temperature does not exceed 5°C.[2]
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Monitoring: After the addition is complete, stir the reaction at 0-5°C for an additional hour. Monitor the reaction's completion by TLC.
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Quenching: Carefully pour the reaction mixture over a beaker of crushed ice (approx. 10 g per gram of starting material) with vigorous stirring.
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Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
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Washing: Wash the crude product thoroughly with cold water until the filtrate is neutral (pH ~7).
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Drying: Dry the product in a vacuum oven at 40-50°C.
Protocol 2: Purification by Recrystallization
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Dissolve the crude, dry product in a minimum amount of hot methanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
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Slowly add water to the hot methanol solution until the solution becomes faintly cloudy (the cloud point).
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Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and dry under vacuum.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Analysis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential impurities I should expect to see in my sample of this compound?
A1: Based on a typical synthesis route starting from vanillic acid, you might encounter several process-related impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions. The most common potential impurities are listed in the table below.
Table 1: Potential Impurities and their Likely Origin
| Impurity Name | Structure | Likely Origin |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | Unreacted starting material |
| Methyl Vanillate | Methyl 4-hydroxy-3-methoxybenzoate | Incomplete chlorination/nitration |
| 4-chloro-3-methoxy-5-nitrobenzoic acid | 4-chloro-3-methoxy-5-nitrobenzoic acid | Hydrolysis of the methyl ester |
| Isomeric Impurity | Methyl 2-chloro-3-methoxy-5-nitrobenzoate | Non-regioselective chlorination |
| Dinitro Impurity | Methyl 4-chloro-3-methoxy-2,5-dinitrobenzoate | Over-nitration |
Q2: My chromatogram shows poor resolution between the main peak and an impurity. What should I do?
A2: Poor resolution can be addressed by several strategies. First, ensure your column is not overloaded by injecting a smaller sample volume or a more dilute sample.[1] If the problem persists, you may need to adjust the mobile phase composition. For reversed-phase HPLC, increasing the proportion of the aqueous solvent will generally increase retention times and may improve separation. You can also try altering the pH of the mobile phase, as this can affect the ionization and retention of acidic or basic impurities.[2][3] If these adjustments do not provide the desired resolution, consider using a column with a different stationary phase or a smaller particle size for higher efficiency.
Q3: I am observing peak tailing for my main compound. What is the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[2][3] One possibility is the interaction of the analyte with active sites on the silica packing material of the column. This is particularly common for basic compounds. To mitigate this, you can add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, operating at a lower pH can suppress the ionization of silanol groups on the stationary phase.[3] Another cause of peak tailing can be column overload, so try injecting a smaller amount of your sample.[3] A blocked frit or a void in the column can also lead to peak tailing, in which case the column may need to be flushed or replaced.[2]
Q4: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in a blank injection. What is their source?
A4: Ghost peaks are typically caused by contaminants in the mobile phase or carryover from previous injections.[4] Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phase. Contamination can also be introduced from the sample vial or the injection system. To troubleshoot, run a blank gradient without an injection. If the ghost peaks are still present, the contamination is likely in your mobile phase or system. If they disappear, the source is likely carryover in the injector. In case of carryover, implement a needle wash step with a strong solvent in your injection sequence.
Q5: My retention times are drifting from one injection to the next. How can I stabilize my system?
A5: Retention time drift can be caused by several factors.[5] One common cause is inadequate column equilibration.[5] Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting your analytical run. Changes in mobile phase composition, due to improper mixing or evaporation of a volatile component, can also lead to drifting retention times.[4][5] Prepare fresh mobile phase and ensure the solvent bottles are well-sealed. Temperature fluctuations can also affect retention times, so using a column oven is highly recommended for stable results.[5] Finally, check for leaks in the system, as this can cause pressure and flow rate fluctuations.[1][5]
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 15.0 | 70 |
| 20.0 | 70 |
| 20.1 | 30 |
| 25.0 | 30 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm
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Injection Volume: 5 µL
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Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Table 2: Hypothetical Retention Times for the Main Compound and Potential Impurities
| Compound | Retention Time (min) |
| Vanillic Acid | 2.5 |
| 4-chloro-3-methoxy-5-nitrobenzoic acid | 4.8 |
| Methyl Vanillate | 6.2 |
| This compound | 8.5 |
| Isomeric Impurity | 9.1 |
| Dinitro Impurity | 10.3 |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
References
Troubleshooting failed reactions involving "Methyl 4-chloro-3-methoxy-5-nitrobenzoate"
Welcome to the technical support center for "Methyl 4-chloro-3-methoxy-5-nitrobenzoate." This resource is designed for researchers, scientists, and professionals in drug development to navigate challenges in reactions involving this versatile chemical intermediate. Find troubleshooting guides and frequently asked questions (FAQs) below to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a highly functionalized aromatic compound primarily used as a building block in organic synthesis. Its key applications are in the development of pharmaceuticals and other bioactive molecules. The presence of a nitro group, a chloro group, a methoxy group, and a methyl ester provides multiple reactive sites for diversification.
Q2: What are the main classes of reactions that can be performed on this molecule?
A2: The primary transformations involving this molecule include:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, making the chloro group susceptible to displacement by various nucleophiles.
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Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common step in the synthesis of many pharmaceutical ingredients.
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Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further modifications such as amide bond formation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of this compound, it should be stored in a cool, dry place, away from moisture.[1] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Proper storage is crucial to prevent degradation and ensure reproducible experimental results.
Q4: What are the common impurities that might be present in commercially available this compound?
A4: Potential impurities could arise from the synthesis of the compound itself. For instance, isomers formed during the nitration of a precursor, such as methyl 3-methoxy-4-chlorobenzoate, could be present. Incomplete reactions during synthesis could also lead to the presence of starting materials. It is advisable to check the certificate of analysis provided by the supplier and, if necessary, purify the material before use, for example, by recrystallization.
Troubleshooting Guides for Common Reactions
Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: You are attempting to substitute the chloro group with a nucleophile (e.g., an amine, thiol, or alcohol), but you observe no reaction, a low yield of the desired product, or the formation of multiple side products.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring | While the nitro group is activating, strong reaction conditions might be necessary. Consider increasing the reaction temperature or using a stronger base to deprotonate the nucleophile. |
| Poor nucleophile strength | The chosen nucleophile may not be strong enough. For weaker nucleophiles, consider converting them to a more reactive form (e.g., using a strong base to generate an alkoxide from an alcohol). |
| Inappropriate solvent | SNAr reactions are typically favored in polar aprotic solvents like DMF, DMSO, or NMP. These solvents can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion. |
| Presence of water | Moisture can protonate the nucleophile, reducing its reactivity. Ensure all reagents and solvents are anhydrous. |
| Side reactions | The methoxy or ester groups might be susceptible to reaction under harsh conditions. For example, a strong base could lead to the hydrolysis of the ester. Use milder bases or protect sensitive functional groups if necessary. |
Experimental Protocol: General Procedure for SNAr with an Amine
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To a solution of this compound (1.0 eq) in anhydrous DMSO (5-10 mL per mmol of substrate), add the desired amine (1.2-1.5 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).
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Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting SNAr Reactions
Incomplete or Unselective Reduction of the Nitro Group
Problem: You are trying to reduce the nitro group to an amine, but the reaction is incomplete, or you observe the reduction or removal of other functional groups (e.g., dehalogenation).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate reducing agent | The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes lead to dehalogenation. Metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are often more selective for nitro group reduction in the presence of aryl halides.[2] |
| Reaction conditions too harsh | High temperatures or pressures during catalytic hydrogenation can promote side reactions. Try performing the reaction at room temperature and atmospheric pressure. |
| Catalyst poisoning | Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation. Ensure high purity of all components. |
| Insufficient reducing agent | Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially for metal/acid reductions. |
| Incomplete reaction | Some reduction methods may be slow. Increase the reaction time and monitor closely by TLC or LC-MS. |
Experimental Protocol: Selective Reduction of the Nitro Group with Iron
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In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add a catalytic amount of acetic acid or ammonium chloride.
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Heat the mixture to reflux (around 80 °C) and stir vigorously. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate to remove the ethanol.
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Neutralize the aqueous residue with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
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Dry the organic layer and concentrate it to obtain the crude amine, which can be further purified if necessary.
Signaling Pathway for Nitro Group Reduction
Failed or Incomplete Hydrolysis of the Methyl Ester
Problem: You are attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using basic or acidic conditions, but the reaction does not go to completion.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | The substituents on the aromatic ring may sterically hinder the approach of the hydroxide or hydronium ion to the ester carbonyl. Increase the reaction temperature and/or reaction time. |
| Insufficient base/acid | Ensure at least a stoichiometric amount of base (for saponification) or a strong acid catalyst is used. For basic hydrolysis, using an excess of base can drive the reaction to completion. |
| Poor solubility | The starting material may not be fully soluble in the reaction medium, especially in purely aqueous systems. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate. |
| Reversible reaction (acid hydrolysis) | Acid-catalyzed hydrolysis is a reversible process. To drive the reaction forward, use a large excess of water. |
| Incomplete workup | After basic hydrolysis, ensure the reaction mixture is sufficiently acidified (pH < 2) to fully protonate the carboxylate and precipitate the carboxylic acid. |
Experimental Protocol: Basic Hydrolysis of the Methyl Ester
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Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
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Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with a strong acid like concentrated HCl.
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Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Decision Tree for Ester Hydrolysis Troubleshooting
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-chloro-3-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Our aim is to address common challenges and provide actionable solutions to optimize reaction conditions, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 4-chloro-3-methoxybenzoate. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. Careful control of the reaction conditions is crucial for achieving a high yield and purity of the desired product.
Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?
Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction temperatures, and product loss during workup. Key areas to investigate are:
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Reaction Temperature: The nitration reaction is highly exothermic. If the temperature is too high, it can lead to the formation of unwanted byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.[1]
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Reagent Addition: The nitrating mixture should be added slowly to the solution of the starting material to maintain temperature control and prevent side reactions.[1]
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
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Workup Procedure: Product can be lost during the extraction and purification steps. Ensure complete precipitation of the product and use cold solvents for washing to minimize dissolution.
Q3: My final product is impure. What are the likely impurities and how can I purify it?
Common impurities include unreacted starting material, isomeric byproducts (where the nitro group is at a different position on the aromatic ring), and dinitro compounds.
The most effective method for purification is recrystallization. A suitable solvent system, such as an ethanol-water mixture, can be used. The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which the desired product is highly soluble and the impurities are less soluble. Upon slow cooling, the pure product will crystallize out, leaving the impurities in the solution.[1] Washing the filtered crystals with a small amount of cold solvent will help remove any remaining soluble impurities.
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques:
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Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
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Spectroscopy:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts and splitting patterns of the protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
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IR (Infrared) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl, nitro group, and aromatic ring.
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Chromatography:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and a preliminary assessment of purity.
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High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity.
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Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure the reaction temperature is within the optimal range. - Monitor reaction progress by TLC. |
| Suboptimal reaction temperature | - Maintain a low and consistent reaction temperature (e.g., 0-10 °C) to minimize side reactions. - Use an ice bath for effective cooling. | |
| Loss of product during workup | - Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of crushed ice. - Use ice-cold water and solvents for washing the crude product to minimize solubility losses. | |
| Impure Product | Formation of isomeric byproducts | - Maintain a low reaction temperature to favor the formation of the desired isomer. - Optimize the ratio of nitric acid to sulfuric acid. |
| Presence of dinitro compounds | - Avoid using an excessive amount of the nitrating agent. - Strictly control the reaction temperature, as higher temperatures can promote dinitration. | |
| Unreacted starting material | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature after the initial addition of the nitrating agent. | |
| Difficulty in Purification | Oily product instead of solid | - This may be due to the presence of impurities. Try washing the crude product with a cold, non-polar solvent to remove some impurities before recrystallization. - Ensure the recrystallization solvent is appropriate. |
| Product does not crystallize | - The solution may be too dilute. Try evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Methyl 4-chloro-3-methoxybenzoate
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Methanol or Ethanol (for recrystallization)
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Distilled Water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-chloro-3-methoxybenzoate in a minimal amount of concentrated sulfuric acid.
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Cool the mixture in an ice bath to 0-5 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.[1][2]
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After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 30-60 minutes) to allow the reaction to go to completion.
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Slowly pour the reaction mixture onto a generous amount of crushed ice with constant stirring.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any residual acid.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Preventing decomposition of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 4-chloro-3-methoxy-5-nitrobenzoate to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or darkening) | Photodecomposition: Exposure to light, particularly UV light, can induce degradation of the nitro-aromatic structure. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Work with the compound in a shaded area or under yellow light whenever possible. |
| Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule. | Store the compound under refrigerated conditions (2-8 °C) as recommended.[1] Avoid prolonged exposure to ambient or elevated temperatures. | |
| Change in physical state (e.g., clumping, oily appearance) | Hygroscopicity/Moisture Absorption: The compound may absorb moisture from the atmosphere, which can lead to hydrolysis of the methyl ester group. | Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).[2] Avoid opening the container in a humid environment. |
| Inconsistent analytical results (e.g., appearance of new peaks in HPLC, lower than expected purity) | Chemical Incompatibility: Contact with incompatible materials can catalyze decomposition. | Ensure the compound is not stored in contact with strong acids, acid chlorides, acid anhydrides, or strong oxidizing agents.[2] Use high-purity, inert materials for all storage containers and handling equipment. |
| Hydrolysis: Presence of acidic or basic residues in the storage container or solvent can promote the hydrolysis of the ester. | Use thoroughly cleaned and dried glassware. For solutions, use high-purity, neutral, and dry solvents. If a solution is to be stored, perform a stability study in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C.[1]
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[2]
-
Purity: Store the pure compound. The presence of impurities can sometimes accelerate decomposition.
Q2: What are the primary degradation pathways for this compound?
A2: The main potential degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acids or bases, to form 4-chloro-3-methoxy-5-nitrobenzoic acid and methanol.
-
Photodecomposition: The nitro group on the aromatic ring can be sensitive to light, leading to complex degradation pathways that may involve reduction of the nitro group or cleavage of the aromatic ring.
-
Thermal Decomposition: Like many nitroaromatic compounds, this molecule can be thermally unstable at elevated temperatures, which may lead to decarboxylation or other decomposition reactions.
Q3: What are the visible signs of decomposition?
A3: Visual indicators of decomposition can include:
-
A change in color from off-white or pale yellow to a more intense yellow or brown.
-
A change in the physical state, such as the powder becoming clumpy, sticky, or oily.
-
An unusual odor, which could indicate the formation of volatile degradation products.
Q4: How can I check the purity of my stored this compound?
A4: The purity of the compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred way to separate the parent compound from any potential degradation products.
-
Melting Point: A depression or broadening of the melting point range compared to the specification of the pure compound can indicate the presence of impurities.
-
Spectroscopy (NMR, IR): Comparison of the NMR or IR spectrum of the stored sample with that of a reference standard can reveal changes in the chemical structure.
Q5: Is it safe to handle this compound on the open bench?
A5: While short periods of handling on an open bench for weighing and preparation of solutions are generally acceptable, it is best practice to minimize exposure to light and atmospheric moisture. For extended manipulations, working in a glove box or a fume hood with controlled atmosphere and lighting is recommended. Always consult the Material Safety Data Sheet (MSDS) for specific handling precautions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
A reverse-phase HPLC method is generally suitable for monitoring the stability of aromatic compounds like this compound.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The method should be able to resolve the parent peak from all major degradation peaks.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to validate the analytical method, a forced degradation study should be performed.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration. Also, expose the solid compound to the same light source.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80 °C) for a set time.
-
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method to monitor the formation of degradation products and the decrease in the parent compound concentration.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving decomposition issues of this compound.
References
Challenges in the scale-up of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. The information is designed to address specific challenges that may be encountered during laboratory-scale experiments and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Nitration. This route involves the direct nitration of Methyl 4-chloro-3-methoxybenzoate using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Route B: Esterification. This route starts with 4-chloro-3-methoxy-5-nitrobenzoic acid, which is then esterified with methanol in the presence of an acid catalyst.
Q2: What are the main challenges when scaling up the nitration route (Route A)?
A2: The primary challenges in scaling up the nitration of Methyl 4-chloro-3-methoxybenzoate include:
-
Exothermic Reaction: The nitration reaction is highly exothermic, and maintaining precise temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Isomer Formation: Improper temperature control or incorrect reagent stoichiometry can lead to the formation of undesired isomers, complicating the purification process.
-
Safety: Handling large quantities of concentrated nitric and sulfuric acids requires stringent safety protocols and specialized equipment to manage corrosive fumes and potential hazards.
Q3: How can I improve the yield of the esterification reaction (Route B)?
A3: The Fischer esterification is a reversible reaction, and driving the equilibrium towards the product side is key to improving the yield. This can be achieved by:
-
Using Excess Methanol: Employing a large excess of methanol can shift the equilibrium to favor the formation of the methyl ester.
-
Water Removal: Continuously removing the water produced during the reaction is an effective way to drive the reaction to completion. This can be accomplished using a Dean-Stark apparatus during reflux.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include:
-
From Nitration (Route A): Unreacted starting material (Methyl 4-chloro-3-methoxybenzoate), and isomeric byproducts (e.g., dinitro compounds or other positional isomers).
-
From Esterification (Route B): Unreacted starting material (4-chloro-3-methoxy-5-nitrobenzoic acid) and residual acid catalyst.
-
General: Solvents and moisture.
Q5: What are the recommended purification methods for the final product?
A5: The most common and effective purification methods for this compound are:
-
Recrystallization: This is a widely used technique for purifying solid compounds. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For higher purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guides
Route A: Nitration of Methyl 4-chloro-3-methoxybenzoate
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up. | - Monitor reaction progress using TLC or HPLC. - Ensure precise temperature control (typically 0-10°C). - Optimize the quenching and extraction procedures. |
| Formation of Dark-Colored Byproducts | - Reaction temperature too high. - Over-nitration (formation of dinitro compounds). | - Maintain a lower reaction temperature. - Add the nitrating agent slowly and monitor the temperature closely. - Use the correct stoichiometry of the nitrating agent. |
| Difficult Purification | - Presence of multiple isomers. | - Optimize reaction conditions to favor the formation of the desired isomer. - Employ fractional crystallization or column chromatography for separation. |
Route B: Esterification of 4-chloro-3-methoxy-5-nitrobenzoic acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion to Ester | - Equilibrium not shifted towards products. - Insufficient catalyst. - Presence of water in starting materials. | - Use a large excess of methanol. - Employ a Dean-Stark trap to remove water. - Increase the amount of acid catalyst (e.g., sulfuric acid). - Ensure all reagents and glassware are dry. |
| Slow Reaction Rate | - Low reaction temperature. - Inactive or insufficient catalyst. | - Increase the reaction temperature (reflux). - Use a fresh and appropriate amount of acid catalyst. |
| Product Contamination with Acid | - Incomplete neutralization during work-up. | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Synthesis via Nitration of Methyl 4-chloro-3-methoxybenzoate (Route A)
This protocol is a representative method and may require optimization.
Materials:
-
Methyl 4-chloro-3-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add Methyl 4-chloro-3-methoxybenzoate to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 4-chloro-3-methoxybenzoate over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis via Esterification of 4-chloro-3-methoxy-5-nitrobenzoic acid (Route B)
This protocol is a representative method and may require optimization.
Materials:
-
4-chloro-3-methoxy-5-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-chloro-3-methoxy-5-nitrobenzoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours or until no more water is collected. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
Quantitative Data Summary
Table 1: Reaction Conditions for Nitration (Route A) - Representative
| Parameter | Value |
| Temperature | 0 - 10 °C |
| Reaction Time | 3 - 5 hours |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 3 |
| Quenching Method | Poured onto ice |
| Typical Yield | 80 - 90% |
Table 2: Reaction Conditions for Esterification (Route B) - Representative
| Parameter | Value |
| Temperature | Reflux (approx. 65°C for Methanol) |
| Reaction Time | 4 - 6 hours |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) |
| Water Removal | Dean-Stark Trap |
| Typical Yield | > 90% |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for the nitration synthesis route.
Caption: Troubleshooting logic for the esterification synthesis route.
Technical Support Center: Managing Hazardous Byproducts of Methyl 4-chloro-3-methoxy-5-nitrobenzoate Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe management and disposal of hazardous byproducts generated from reactions involving Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its potential byproducts?
A1: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Byproducts from its reactions are likely to be other halogenated nitroaromatic compounds, which are often toxic and persistent environmental pollutants.[2][3] Additionally, thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound and its waste streams?
A2: Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[4] Always work in a well-ventilated area or a chemical fume hood.[6]
Q3: What materials are incompatible with this compound and its waste?
A3: Avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or hazardous reactions.[4][5]
Q4: What are the immediate first aid measures in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
Troubleshooting Guides
Issue 1: The reaction waste stream is highly acidic (e.g., pH < 2).
-
Probable Cause: Presence of residual acid catalysts (e.g., sulfuric acid) or acidic byproducts from the reaction. Synthesis of related compounds often involves nitrating mixtures (HNO₃/H₂SO₄).[7][8]
-
Solution: Neutralize the waste stream cautiously before disposal. See the "Protocol for Neutralization of Acidic Waste" below. Acid-base neutralization is a standard method for treating chemical waste.[9]
Issue 2: An unexpected or intensely colored byproduct is observed in the waste.
-
Probable Cause: Formation of side-products like dinitro compounds or other impurities. Nitration reactions can sometimes yield multiple isomers or over-nitrated products.[10] The color may also indicate the presence of nitrogen oxide gases dissolved in the solution.
-
Solution: The waste should be treated as highly hazardous. Do not attempt to isolate the unknown byproduct unless necessary and with appropriate safety precautions. Collect the waste in a designated, labeled container for halogenated organic waste and consult your institution's environmental health and safety (EHS) office for disposal.
Issue 3: A solid precipitate has formed in the aqueous waste container.
-
Probable Cause: The main compound or a byproduct has low water solubility and has precipitated out of the solution.[5] This could also be a salt formed during an unintended neutralization reaction.
-
Solution: Treat the entire mixture (solid and liquid) as hazardous waste. Do not attempt to filter unless it is part of a defined workup procedure. Dispose of the entire container's contents through a licensed professional waste disposal service.[4]
Issue 4: How do I properly dispose of waste containing this halogenated nitroaromatic compound?
-
Probable Cause: Halogenated and nitroaromatic compounds require special disposal procedures due to their toxicity and persistence.
-
Solution:
-
Collect all waste (solvents, aqueous layers, solids) containing this compound or its byproducts in a clearly labeled, sealed, and appropriate waste container. Halogenated waste should be segregated.[11]
-
Do not pour this waste down the drain.[4]
-
Follow your institution's guidelines for hazardous waste disposal. Typically, this involves arranging for pickup by a licensed waste disposal company. Incineration is a common disposal method for such materials.[4]
-
Data Presentation
Table 1: Hazard Information for this compound
| Hazard Class | GHS Hazard Statement | Reference |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[1] |
Table 2: Common Reagents for Waste Neutralization
| Waste Type | Neutralizing Agent | Typical Concentration | Key Considerations |
|---|---|---|---|
| Acidic | Sodium Bicarbonate (NaHCO₃) | Saturated solution or solid | Slower, safer reaction; produces CO₂ gas (ensure ventilation).[12] |
| Acidic | Sodium Hydroxide (NaOH) | 1-2 M solution | Highly exothermic; add slowly with cooling and stirring.[12] |
| Basic | Hydrochloric Acid (HCl) | 1 M solution | Add slowly with stirring to avoid localized heating. |
| Basic | Citric Acid | 1 M solution | Weaker acid, provides better control over pH adjustment. |
Experimental Protocols
Protocol 1: Neutralization of Acidic Waste Streams
This protocol outlines the safe neutralization of acidic waste generated from reactions involving this compound.
Materials:
-
Acidic waste stream
-
Large beaker (at least 2x the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
-
pH meter or pH paper
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
Methodology:
-
Place the beaker containing the acidic waste into an ice bath on a stir plate within a fume hood.
-
Begin stirring the waste solution.
-
Slowly and carefully add the neutralizing agent (e.g., saturated sodium bicarbonate solution) dropwise or in small increments.
-
Be prepared for gas evolution (CO₂) if using bicarbonate and heat generation if using a strong base like NaOH.[12] The rate of addition should be controlled to prevent excessive foaming or boiling.
-
Continuously monitor the pH of the solution.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0. A neutral pH is typically considered to be 7.[13]
-
Once neutralized, allow the solution to cool to room temperature.
-
Transfer the neutralized waste to a labeled hazardous waste container for halogenated compounds for disposal.
Protocol 2: General Waste Segregation and Management
This protocol describes the workflow for managing different waste streams from a typical experiment.
Materials:
-
Designated and labeled waste containers for:
-
Halogenated Organic Waste
-
Non-Halogenated Organic Waste
-
Aqueous Waste (once neutralized)
-
Solid Waste
-
Methodology:
-
Identify Waste Type: At each step of your experiment (e.g., reaction quenching, extraction, purification), identify the nature of the waste generated.
-
Segregate Halogenated Organics: Any organic solvent or layer that has been in contact with this compound (e.g., DCM, ethyl acetate from extractions) must be disposed of in the "Halogenated Organic Waste" container.
-
Treat and Segregate Aqueous Waste: Aqueous layers may contain dissolved product, byproducts, and acids/bases. Neutralize this waste according to Protocol 1. After neutralization, pour it into the "Aqueous Waste" container.
-
Segregate Solid Waste: Any solid byproducts, used silica gel from chromatography, or contaminated filter paper should be collected in the "Solid Waste" container.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Disposal: Arrange for the disposal of all waste containers through your institution's EHS department.
Visualizations
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Experimental workflow for waste segregation and disposal.
References
- 1. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.com [capotchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. uakron.edu [uakron.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate and Other Substituted Nitrobenzoates for Research and Development
This guide provides a detailed comparison of Methyl 4-chloro-3-methoxy-5-nitrobenzoate with other structurally related substituted nitrobenzoates. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their chemical properties and synthesis. Substituted nitrobenzoates are crucial intermediates in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and selected analogues. These properties are fundamental for their application in synthetic chemistry, influencing factors such as solubility, reactivity, and storage conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Reference |
| This compound | C₉H₈ClNO₅ | 245.61 | ≥97 | [1][2] |
| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | >98 | [3][4] |
| Methyl 4-chloro-3-methyl-5-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | Min. 95 | [5] |
| Methyl 4-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | >98.0 (GC) | |
| Methyl 4-chloro-3-hydroxy-5-nitrobenzoate | C₈H₆ClNO₅ | 231.59 | N/A |
Synthesis Comparison
The synthesis of these nitrobenzoate derivatives often involves electrophilic aromatic substitution (nitration) and subsequent modifications or esterification. The choice of starting material and reaction conditions dictates the final product and overall yield.
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| This compound | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | Oxalyl chloride, DMF | 65 | [6] |
| Methyl 4-chloro-3-nitrobenzoate | 4-Chloro-3-nitrobenzoic acid | Methanol, Sulfuric acid | 85 | [3] |
| Methyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | 95 | [7] |
| Methyl 3-methyl-4-nitrobenzoate | 3-Methyl-4-nitrobenzoic acid | Methanol, Sulfuric acid | 96 | [7] |
| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | >97 | [8] |
¹H NMR Spectral Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for structure elucidation. The chemical shifts (δ) of the aromatic protons provide insight into the electronic effects of the substituents on the benzene ring.
| Compound | Solvent | Aromatic Protons Chemical Shifts (δ, ppm) | Other Key Chemical Shifts (δ, ppm) | Reference |
| This compound | CDCl₃ | 8.04 (d), 7.77 (d) | 4.04 (s, 3H, -OCH₃), 3.97 (s, 3H, -COOCH₃) | [6] |
| Methyl 5-bromo-2-methoxy-4-nitrobenzoate | CDCl₃ | 8.10 (s), 7.42 (s) | 3.96 (s, 3H), 3.93 (s, 3H) | [7] |
| Methyl 2-methoxy-5-methyl-4-nitrobenzoate | CDCl₃ | 7.72 (s), 7.56 (s) | 3.95 (s, 3H), 3.93 (s, 3H), 2.54 (s, 3H) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the synthesis of this compound and a related analogue.
Protocol 1: Synthesis of this compound[8]
-
Dissolution: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) is dissolved in DMF (30 mL) at 0 °C.
-
Addition of Reagent: Oxalyl chloride (5.09 mL, 58.1 mmol) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at 80 °C for 3 hours under the protection of a CaCl₂ drying tube.
-
Work-up: After completion, the mixture is cooled to room temperature and slowly poured into ice water (100 mL), followed by stirring for 15 minutes.
-
Isolation: The precipitate is collected by filtration and washed sequentially with water and methanol to afford the final product as a yellow solid.
Protocol 2: Synthesis of Methyl 4-chloro-3-nitrobenzoate[3]
-
Suspension: 4-Chloro-3-nitrobenzoic acid (35.0 g, 0.174 mol) is suspended in methanol (150 ml) and cooled to 0 °C.
-
Acid Addition: Concentrated sulfuric acid (15 ml) is slowly added with stirring.
-
Reflux: The mixture is heated at reflux for 17 hours.
-
Precipitation: Upon cooling to room temperature, a precipitate forms.
-
Isolation and Washing: The precipitate is collected by filtration and washed with cold methanol (2 x 50 ml) and hexane (2 x 50 ml) to yield the methyl ester as a white solid.
Visualized Workflows and Relationships
Diagrams generated using Graphviz illustrate key experimental workflows and structural relationships, providing a clear visual summary for better understanding.
Caption: Generalized workflow for the synthesis of substituted methyl nitrobenzoates.
Caption: Structural relationships between key substituted nitrobenzoates.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-chloro-3-methyl-5-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 4-chloro-3-methoxy-5-nitrobenzenecarboxylate | 63603-09-8 [chemicalbook.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Page loading... [guidechem.com]
The Strategic Utility of Methyl 4-chloro-3-methoxy-5-nitrobenzoate in Complex Drug Synthesis
For researchers and professionals in drug development, the selection of a suitable precursor is a critical decision that profoundly influences the efficiency, yield, and overall cost-effectiveness of a synthetic route. In the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential as STING (Stimulator of Interferon Genes) agonists and PAD4 (Peptidyl Arginine Deiminase 4) inhibitors, Methyl 4-chloro-3-methoxy-5-nitrobenzoate has emerged as a valuable and versatile building block.
This guide provides a comparative analysis of the efficacy of this compound as a precursor in the synthesis of these important drug classes. We will delve into its performance, supported by available experimental data, and compare it with alternative synthetic strategies.
Core Application: A Gateway to Bioactive Heterocycles
This compound is primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the chloro substituent prime the aromatic ring for attack by nucleophiles, most notably amines. This reaction is a pivotal step in constructing the core structures of various targeted therapeutics.
The general workflow for the utilization of this precursor is outlined below:
Caption: General synthetic workflow utilizing this compound.
Efficacy in the Synthesis of STING Agonists and PAD4 Inhibitors
Recent patent literature highlights the use of this compound in the synthesis of novel heterocyclic amide compounds that function as STING agonists and benzimidazole-based PAD4 inhibitors.
Nucleophilic Aromatic Substitution: A Quantitative Look
The key reaction is the displacement of the chloro group by an amine. The efficiency of this step is a crucial metric for evaluating the precursor's performance.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aqueous Ammonia (28-30%) | 50°C, 6 hours | Methyl 4-amino-3-methoxy-5-nitrobenzoate | 68% | Patent |
| Methylamine (2M in THF) | N,N-dimethylformamide (DMF), 0°C to heat | Methyl 4-(methylamino)-3-methoxy-5-nitrobenzoate | Not explicitly stated | Patent |
| Methylamine hydrochloride | Triethylamine, DMF, 75°C, 16 hours | Methyl 4-(methylamino)-3-methoxy-5-nitrobenzoate | Not explicitly stated | Patent |
While not all sources provide explicit yields for every reaction, a 68% yield for the amination with aqueous ammonia provides a solid benchmark for this precursor's utility. The reaction with methylamine, a common step in the synthesis of certain PAD4 inhibitors, is also well-documented, though quantitative yield data is less consistently reported in the public domain.
Comparative Analysis with Alternative Precursors
A direct comparison of efficacy requires the evaluation of alternative starting materials that can lead to the same or structurally very similar key intermediates.
Alternative Strategy: Nitration of a Pre-functionalized Benzene Ring
One common alternative approach to synthesizing substituted nitroaromatics is to introduce the nitro group to a ring that already contains the other desired substituents. For instance, to arrive at a similar intermediate, one could start with a substituted methoxybenzoic acid derivative and perform a nitration step.
A plausible, though not directly comparable, alternative to generate a related key intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, involves the nitration of vanillic acid.
| Starting Material | Key Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Nucleophilic Aromatic Substitution | Aqueous Ammonia, 50°C | Methyl 4-amino-3-methoxy-5-nitrobenzoate | 68% | Patent |
| Vanillic acid | Electrophilic Nitration | Acetic acid, 60% Nitric acid, Room Temperature | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | 44% | ChemicalBook |
It is important to note that this is not a direct comparison for producing the exact same intermediate. However, it illustrates a key advantage of using this compound: the strategic placement of the chloro group as a leaving group for a high-yielding amination reaction, which can be more efficient than a nitration reaction that may produce isomeric byproducts and require more stringent purification.
For the synthesis of the benzimidazole core of PAD4 inhibitors, an alternative pathway often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This represents a fundamentally different synthetic strategy, where the choice of precursor is dictated by the desired final substitution pattern on the benzimidazole ring.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and assessment of a precursor's practicality in a laboratory setting.
Protocol 1: Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate
This protocol is based on patent literature describing the synthesis of a key intermediate for STING agonists.
Materials:
-
This compound
-
Aqueous ammonia solution (28-30% ammonia)
Procedure:
-
To a reaction vessel containing this compound (1.0 equivalent), add an excess of aqueous ammonia solution.
-
Heat the reaction mixture to 50°C and stir for 6 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to afford Methyl 4-amino-3-methoxy-5-nitrobenzoate.
Caption: Experimental workflow for the amination of this compound.
Conclusion
This compound stands out as an efficacious precursor in the synthesis of complex, biologically active heterocyclic compounds. Its primary strength lies in the predictable and relatively high-yielding nucleophilic aromatic substitution reaction to introduce an amino group, a critical step in the formation of the core structures of certain STING agonists and PAD4 inhibitors.
While alternative synthetic strategies exist, they often involve different key transformations and may present challenges in terms of regioselectivity and yield. For research and development professionals, the choice of a precursor is a multifaceted decision. The available data suggests that this compound offers a reliable and efficient pathway for the synthesis of targeted therapeutics, making it a valuable tool in the arsenal of medicinal chemists. Further optimization of reaction conditions for the amination step could potentially lead to even higher yields, further cementing its position as a preferred building block in drug discovery.
A Comparative Guide to the Reaction Kinetics of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, offering a comparative perspective against alternative aromatic compounds. By examining the electronic and steric effects of its substituents, this document aims to predict its reactivity in key organic transformations and provide detailed experimental frameworks for empirical validation.
Analysis of Substituent Effects on Reactivity
The reactivity of this compound is governed by the interplay of its four substituents on the benzene ring: a chloro group (-Cl), a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). These groups modulate the electron density of the aromatic ring, thereby influencing the rate and regioselectivity of various reactions.
-
Electron-Donating Group (Activating): The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director in electrophilic aromatic substitution.
-
Electron-Withdrawing Groups (Deactivating): The chloro, nitro, and methyl ester groups are all deactivating.
-
The chloro group is weakly deactivating through its inductive effect but is also an ortho, para-director due to lone pair donation via resonance.
-
The nitro and methyl ester groups are strong deactivating groups and are meta-directors.[1]
-
The combination of these substituents makes the aromatic ring of this compound electron-deficient, which significantly impacts its reactivity in different reaction types.
Comparative Reaction Kinetics
Due to the scarcity of direct experimental kinetic data for this compound, this section provides a comparative analysis based on the known effects of its substituents on common aromatic reactions.
Electrophilic Aromatic Substitution (EAS)
The rate of electrophilic aromatic substitution is expected to be significantly lower for this compound compared to benzene due to the presence of three deactivating groups.[2] The activating methoxy group is sterically hindered and its activating effect is counteracted by the strong deactivating groups.
Table 1: Predicted Relative Rates of Electrophilic Aromatic Substitution
| Compound | Substituents | Predicted Relative Rate (compared to Benzene) |
| Benzene | -H | 1 |
| Anisole | -OCH₃ | ~1000 |
| Chlorobenzene | -Cl | ~0.033 |
| Methyl Benzoate | -COOCH₃ | ~0.0037 |
| Nitrobenzene | -NO₂ | ~6 x 10⁻⁸ |
| This compound | -Cl, -OCH₃, -NO₂, -COOCH₃ | Extremely Low |
Data for single-substituent compounds are relative rates of nitration and serve as a basis for prediction.[2]
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (nitro and methyl ester) ortho and para to the chloro group makes this compound a good candidate for nucleophilic aromatic substitution.[3] The reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents.[3] The rate of substitution of the chloro group is expected to be significantly higher than that of chlorobenzene.
Table 2: Qualitative Comparison of Nucleophilic Aromatic Substitution Rates
| Compound | Activating Groups for SNAr (ortho/para to LG) | Predicted Relative Rate of SNAr |
| Chlorobenzene | None | Very Low |
| 1-Chloro-4-nitrobenzene | -NO₂ | Moderate |
| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ | High |
| This compound | -NO₂, -COOCH₃ | High |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and important transformation. The rate of this reaction can be influenced by other substituents on the ring. The presence of both electron-donating and electron-withdrawing groups can affect the reduction potential of the nitro group.
Table 3: Comparison of Catalysts for Nitroaromatic Reduction
| Catalyst Type | Catalyst Example | Support | Reductant | Reaction Time | Conversion (%) | Selectivity (%) |
| Noble Metal | Platinum (Pt) | Co-Al LDH | NaBH₄ | < 5 min | > 99 | ~100 |
| Palladium (Pd) | Carbon | H₂ | Variable | High | High | |
| Gold (Au) | Fe₃O₄ | NaBH₄ | < 10 min | > 99 | ~100 | |
| Non-Noble Metal | Iron (Fe) | - | Acidic | Variable | Good | Good |
| Cobalt (Co) | N-doped C | NaBH₄ | < 20 min | > 99 | ~100 |
This table summarizes the performance of various catalysts in the reduction of 4-nitrophenol, a common model reaction.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound and its alternatives.
General Protocol for Monitoring Reaction Kinetics
The progress of the reactions can be monitored by various techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at different time intervals, quenched, and analyzed by HPLC to determine the concentration of reactants and products.[4]
-
Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds.
-
UV-Vis Spectrophotometry: If the reactants or products have a distinct chromophore, their concentration can be monitored in real-time by measuring the absorbance at a specific wavelength.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or flow NMR can be used to monitor the reaction progress without the need for sampling.[6]
Protocol for Electrophilic Aromatic Substitution (Nitration)
This protocol is adapted from the nitration of methyl benzoate and can be used to study the reactivity of this compound.[7]
-
Preparation: Dissolve a known concentration of the aromatic compound in a suitable solvent (e.g., concentrated sulfuric acid).
-
Initiation: Cool the solution in an ice bath and slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining a low temperature.
-
Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench it by pouring it into ice water.
-
Analysis: Extract the organic components and analyze the composition using GC or HPLC to determine the concentrations of the starting material and the nitrated products.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.
Protocol for Nucleophilic Aromatic Substitution
-
Preparation: Dissolve the chloroaromatic compound and the nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) in separate flasks.
-
Initiation: Equilibrate both solutions to the desired reaction temperature and then mix them to start the reaction.
-
Sampling and Analysis: Follow the procedure described in the EAS protocol (section 3.2, steps 3-5) to monitor the disappearance of the chloroaromatic compound and the appearance of the substitution product.
Protocol for Catalytic Reduction of the Nitro Group
This protocol is based on the reduction of 4-nitrophenol.[8]
-
Preparation: Prepare an aqueous solution of the nitroaromatic compound.
-
Catalyst Addition: Add a known amount of the catalyst (e.g., Pd/C) to the solution.
-
Initiation: Add a reducing agent (e.g., sodium borohydride) to the mixture to start the reaction.
-
Monitoring: Monitor the reaction progress in real-time using a UV-Vis spectrophotometer by observing the decrease in the absorbance of the nitroaromatic compound.
-
Data Analysis: Plot the natural logarithm of the normalized absorbance versus time. The slope of the linear portion of the curve gives the apparent rate constant.
Visualizations
Signaling Pathways and Reaction Mechanisms
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized "Methyl 4-chloro-3-methoxy-5-nitrobenzoate"
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized chemical entities is a cornerstone of reliable and reproducible research. The purity of an intermediate like "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" (C₉H₈ClNO₅) directly influences the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of principal analytical techniques for the purity assessment of this compound, offering detailed experimental protocols and a quantitative comparison to aid in method selection.
The synthesis of substituted nitroaromatic compounds can often result in a variety of impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions. Therefore, employing robust analytical methodologies is critical for accurate characterization and quality control. The most prevalent and effective techniques for the analysis of such compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the chemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural information and quantitative data.[3] | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[4] |
| Primary Use | Quantitative purity determination, separation of non-volatile and thermally labile compounds. | Structural elucidation, identification and quantification of major components and impurities. | Identification and quantification of volatile impurities, and thermally stable compounds. |
| Sensitivity | High (ng to pg range).[5] | Moderate (mg to µg range). | Very High (pg to fg range).[4] |
| Specificity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very High, provides detailed structural information. | Very High, provides both retention time and mass spectral data for confident identification. |
| Sample Throughput | High. | Low to Moderate. | Moderate. |
| Key Advantages | Versatile for a wide range of compounds, excellent quantitative accuracy and precision.[6] | Provides unambiguous structural confirmation, can quantify without a specific reference standard for the impurity (qNMR). | Excellent for separating complex mixtures and identifying unknown volatile impurities.[4] |
| Limitations | Requires a reference standard for each impurity for accurate quantification, potential for co-elution. | Lower sensitivity compared to other methods, can be complex to interpret spectra of mixtures. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
Experimental Protocols
The following are representative experimental protocols for the purity assessment of "this compound". These methods are based on standard practices for similar aromatic nitro compounds and should be optimized for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound" into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area normalization method from the resulting chromatogram. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for the structural confirmation and estimation of purity by identifying and quantifying proton signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard (e.g., maleic acid, optional for quantitative NMR)
Experimental Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of the main compound and any visible impurities.
Data Analysis: Purity can be estimated by comparing the integral values of the protons of "this compound" to the integrals of impurity signals. For quantitative NMR (qNMR), the purity is calculated relative to the known concentration of an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
Reagents and Materials:
-
This compound sample
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Inject 1 µL of the prepared solution into the GC-MS.
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST). Quantification can be performed by creating a calibration curve with certified reference standards.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the relationship between the different analytical techniques.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Relationship between analytical techniques and the type of purity information obtained.
References
Spectroscopic Comparison of Methyl 4-chloro-3-methoxy-5-nitrobenzoate Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. Subtle differences in the arrangement of substituents on an aromatic ring can lead to significant changes in chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comparative analysis of the expected spectroscopic characteristics of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" and its key positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison relies on established principles of spectroscopic interpretation, including substituent effects in Nuclear Magnetic Resonance (NMR), group frequencies in Infrared (IR) spectroscopy, and fragmentation patterns in Mass Spectrometry (MS). Data from structurally analogous compounds are included for reference.
Isomers of this compound
The primary isomers of this compound involve the rearrangement of the chloro, methoxy, and nitro substituents on the benzene ring. For the purpose of this guide, we will consider the following key isomers in addition to the parent compound:
-
Isomer 1 (Parent Compound): this compound
-
Isomer 2: Methyl 3-chloro-4-methoxy-5-nitrobenzoate
-
Isomer 3: Methyl 5-chloro-4-methoxy-2-nitrobenzoate
-
Isomer 4: Methyl 3-chloro-5-methoxy-2-nitrobenzoate
-
Isomer 5: Methyl 2-chloro-4-methoxy-5-nitrobenzoate
Comparative Spectroscopic Data
The following tables summarize the predicted and analogous experimental spectroscopic data for the parent compound and its isomers.
¹H NMR Spectroscopy Data (Predicted)
The chemical shifts (δ) of the aromatic protons are highly dependent on the electronic effects (mesomeric and inductive) of the substituents. The ester group (-COOCH₃), chloro group (-Cl), and nitro group (-NO₂) are electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating. These competing effects will influence the electron density at each aromatic proton, resulting in distinct chemical shifts.
| Compound/Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting | Predicted -OCH₃ Chemical Shift (ppm) | Predicted -COOCH₃ Chemical Shift (ppm) |
| Isomer 1 | H-2: ~8.0-8.2 (d), H-6: ~7.8-8.0 (d) | ~3.9-4.1 (s) | ~3.9-4.0 (s) |
| Isomer 2 | H-2: ~7.9-8.1 (d), H-6: ~7.7-7.9 (d) | ~4.0-4.2 (s) | ~3.9-4.0 (s) |
| Isomer 3 | H-3: ~7.5-7.7 (d), H-6: ~8.0-8.2 (d) | ~3.9-4.1 (s) | ~3.9-4.0 (s) |
| Isomer 4 | H-4: ~7.6-7.8 (t), H-6: ~7.9-8.1 (d) | ~3.8-4.0 (s) | ~3.9-4.0 (s) |
| Isomer 5 | H-3: ~8.1-8.3 (d), H-6: ~7.4-7.6 (d) | ~3.9-4.1 (s) | ~3.9-4.0 (s) |
Note: Predicted values are based on additive models of substituent chemical shifts. Actual values may vary. 'd' denotes a doublet, 's' a singlet, and 't' a triplet.
¹³C NMR Spectroscopy Data (Predicted)
The chemical shifts of the aromatic carbons are also influenced by the electronic nature of the substituents. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).
| Compound/Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) | Predicted -OCH₃ Chemical Shift (ppm) | Predicted -COOCH₃ Chemical Shift (ppm) | Predicted C=O Chemical Shift (ppm) |
| Isomer 1 | C1: ~130, C2: ~125, C3: ~155, C4: ~130, C5: ~148, C6: ~120 | ~56 | ~53 | ~164 |
| Isomer 2 | C1: ~132, C2: ~122, C3: ~135, C4: ~158, C5: ~145, C6: ~118 | ~57 | ~53 | ~164 |
| Isomer 3 | C1: ~128, C2: ~149, C3: ~115, C4: ~160, C5: ~125, C6: ~128 | ~57 | ~53 | ~165 |
| Isomer 4 | C1: ~130, C2: ~150, C3: ~120, C4: ~130, C5: ~155, C6: ~125 | ~56 | ~53 | ~165 |
| Isomer 5 | C1: ~133, C2: ~128, C3: ~120, C4: ~158, C5: ~147, C6: ~115 | ~57 | ~53 | ~164 |
Note: Predicted values are based on substituent effects on benzene. Actual values can differ.
Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
The IR spectra of these isomers are expected to be broadly similar, with key differences potentially arising in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| C-H (aromatic) | 3100 - 3000 | Medium to weak |
| C-H (methyl) | 2960 - 2850 | Medium to weak |
| C=O (ester) | 1730 - 1715 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to weak (multiple bands) |
| N-O (nitro, asymmetric) | 1550 - 1500 | Strong |
| N-O (nitro, symmetric) | 1370 - 1330 | Strong |
| C-O (ester) | 1300 - 1100 | Strong |
| C-O (ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |
| C-Cl | 850 - 550 | Medium to strong |
Mass Spectrometry Data (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), aromatic esters typically show a prominent molecular ion peak (M⁺). Key fragmentation pathways include the loss of the methoxy group (-•OCH₃), the ester group (-•COOCH₃), and the nitro group (-•NO₂).
| Compound/Isomer | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| All Isomers | C₉H₈ClNO₅ | 245.62 | M⁺ (245/247), [M-31]⁺ (loss of •OCH₃), [M-46]⁺ (loss of •NO₂), [M-59]⁺ (loss of •COOCH₃) |
Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Number of scans: 16 to 32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow for Isomer Synthesis and Spectroscopic Comparison
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of chemical isomers.
References
Validating the Structure of Methyl 4-chloro-3-methoxy-5-nitrobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of Methyl 4-chloro-3-methoxy-5-nitrobenzoate and its derivatives. It is designed to assist researchers in confirming the chemical structure of these compounds through established analytical techniques and to offer a framework for comparing their properties with relevant alternatives. The information presented herein is supported by experimental data from publicly available literature.
Structural Characterization: A Comparative Overview
The definitive identification of "this compound" and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and a collective analysis of the data is essential for unambiguous structure elucidation.
While specific spectral data for this compound is not extensively detailed in publicly accessible databases, we can infer its expected spectral characteristics by comparing it with structurally similar compounds. The following tables summarize key spectroscopic data for related methyl nitrobenzoate derivatives, providing a benchmark for researchers working with this class of molecules.
Table 1: Comparative ¹H NMR Spectral Data of Substituted Methyl Benzoates
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Methyl Ester Protons (δ, ppm) | Solvent |
| Methyl 3-nitrobenzoate | 8.81-8.87 (t), 8.34-8.44 (m), 7.65-7.50 (m)[1][2] | - | 3.93[2] | CDCl₃ |
| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz), 7.37 (d, J=8.6 Hz)[2] | - | 3.87[2] | CDCl₃ |
| Methyl 4-chloro-3-nitrobenzoate | 8.12 (d, J=1.8 Hz), 8.03 (dd, J=2.1, 8.4 Hz), 7.51 (d, J=8.1 Hz)[3] | - | 3.97[3] | CDCl₃ |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Not explicitly detailed[4] | 3.9 (s)[4] | 3.8 (s)[4] | CDCl₃ |
| Expected for this compound | Two singlets in the aromatic region | One singlet | One singlet | CDCl₃ |
Table 2: Comparative ¹³C NMR Spectral Data of Substituted Methyl Benzoates
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Methyl Ester Carbon (δ, ppm) | Solvent |
| Methyl 3-nitrobenzoate | 164.7[2] | 148.1, 135.1, 131.7, 129.5, 127.2, 124.3[2] | - | 52.6[2] | CDCl₃ |
| Methyl 4-chlorobenzoate | 166.1[2] | 139.3, 130.9, 128.6[2] | - | 52.1[2] | CDCl₃ |
| Methyl 4-chloro-3-nitrobenzoate | 165.44[3] | 152.68, 134.16, 134.07, 133.93, 128.91, 124.91[3] | - | 52.99[3] | CDCl₃ |
| Expected for this compound | ~165 | Multiple signals | ~56 | ~53 | CDCl₃ |
Table 3: Comparative Infrared (IR) Spectral Data of Substituted Benzoates
| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Methyl Benzoate | ~1720 | - | - | ~1275 |
| Methyl m-nitrobenzoate | ~1720 | ~1550[5] | ~1350[5] | ~1280 |
| Expected for this compound | ~1720-1730 | ~1530-1560 | ~1340-1360 | ~1250-1290 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and validation of novel chemical entities. The following sections outline generalized procedures for the synthesis and spectroscopic analysis of substituted methyl nitrobenzoates.
General Synthesis Protocol: Nitration of a Substituted Methyl Benzoate
This protocol describes a general method for the introduction of a nitro group onto an aromatic ring of a methyl benzoate precursor.
Materials:
-
Substituted Methyl Benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted methyl benzoate in a minimal amount of concentrated sulfuric acid, keeping the temperature at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the low temperature and stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the purified methyl nitrobenzoate derivative.
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of the deuterated solvent.
Data Acquisition:
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical spectral parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, typical parameters include a 30° pulse width, a longer acquisition time, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
General Protocol for FT-IR Spectroscopic Analysis
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in the validation and potential application of these compounds, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the disposal of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as a substance that is harmful if swallowed and can cause significant skin and eye irritation.[1] It may also lead to respiratory irritation.[1] Before handling, it is crucial to be familiar with the associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Precautions |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Wear protective gloves and clothing to prevent skin exposure.[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Wear eye and face protection, such as safety goggles or a face shield.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Avoid breathing dust. Use only in a well-ventilated area or outdoors.[2][3] |
Proper Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, regional, and national regulations. The primary method of disposal is through an approved waste disposal plant.[2][3] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.
Step-by-Step Disposal Procedure:
-
Containment of Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust formation.[2]
-
Packaging Waste: Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[2]
-
Storage Pending Disposal: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and approved hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Essential Safety and Handling Guide for Methyl 4-chloro-3-methoxy-5-nitrobenzoate
This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals handling this compound (CAS No: 63603-09-8). Adherence to these protocols is critical for ensuring personal safety and minimizing laboratory hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency and disposal procedures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H8ClNO5 | [1] |
| Molecular Weight | 245.62 g/mol | [1][2] |
| Appearance | Solid Crystalline, Cream | [3] |
| Melting Point | 77 - 79 °C / 170.6 - 174.2 °F | [3] |
Hazard Identification
This compound is classified as a hazardous chemical.[2][3] Understanding its potential risks is fundamental to safe handling. Key hazards include:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Harmful if swallowed.[2]
-
Harmful in Contact with Skin: Harmful in contact with skin.[2]
-
Harmful if Inhaled: Harmful if inhaled.[2]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical line of defense against exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield is recommended when there is a risk of splashing. | Protects against dust particles and splashes, which can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat.[4][5] | Prevents direct skin contact, which can lead to irritation.[2] Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | Protects against inhalation of harmful dust and vapors.[2][6] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] | Protects feet from potential spills. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.
Caption: Workflow for handling this compound.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition.[5] Read the Safety Data Sheet (SDS) thoroughly.[5] Prepare a well-ventilated work area, preferably a certified chemical fume hood.[4]
-
Handling : Avoid all direct contact with the substance.[5] Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing in dust.[5] Avoid generating dusty conditions.[5] Do not eat, drink, or smoke in the work area.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Cleanup : Clean up spills immediately, observing precautions in the Protective Equipment section.[4] Sweep up spilled material and place it into a suitable, closed container for disposal.[1][4] Avoid creating dust.[1]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial. The following diagram and table outline the first aid measures for different routes of exposure.
Caption: First aid procedures for exposure to the chemical.
| Exposure Route | First Aid Measures |
| Inhalation | If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Workflow for the disposal of chemical waste.
Disposal Protocols
-
Waste from Residues / Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Contact a licensed professional waste disposal service to dispose of this material.[8]
-
Contaminated Packaging : Dispose of as unused product.[7][8]
-
Environmental Precautions : Do not let the product enter drains.[1][7] Discharge into the environment must be avoided.[7]
Always handle and dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
